molecular formula C10H13NO2S B2808589 Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate CAS No. 439693-01-3

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Cat. No.: B2808589
CAS No.: 439693-01-3
M. Wt: 211.28
InChI Key: PUMIJEPSMGVTRF-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO2S and its molecular weight is 211.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-amino-5-cyclobutylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-13-10(12)7-5-8(14-9(7)11)6-3-2-4-6/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMIJEPSMGVTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The document details the prevalent synthetic methodology, the Gewald aminothiophene synthesis, offering a thorough examination of its mechanism and a field-proven, step-by-step experimental protocol. Furthermore, this guide addresses the synthesis of the key precursor, cyclobutanone, and provides a detailed analysis of the expected physicochemical and spectroscopic properties of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and utilize this valuable heterocyclic scaffold.

Introduction: The Significance of the 2-Aminothiophene Scaffold

Substituted 2-aminothiophenes are a class of heterocyclic compounds that have garnered considerable attention in the pharmaceutical and agrochemical industries.[1] Their inherent structural features allow for a diverse range of biological activities, making them privileged scaffolds in drug discovery. Compounds incorporating the 2-aminothiophene core have demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents.[2] The title compound, this compound, is a valuable building block for the synthesis of more complex molecules, including thieno[2,3-d]pyrimidines, which are known for their diverse pharmacological properties. The presence of the cyclobutyl moiety introduces a three-dimensional aspect to the otherwise planar thiophene ring, which can be crucial for specific receptor binding and improved pharmacokinetic profiles.

The Gewald Aminothiophene Synthesis: A Powerful and Versatile Tool

The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[3] The operational simplicity, ready availability of starting materials, and the ability to generate a wide array of substituted 2-aminothiophenes contribute to its widespread use.[2]

Unraveling the Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (cyclobutanone in this case) and the active methylene compound (methyl cyanoacetate).[3] This step forms an α,β-unsaturated nitrile intermediate. The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the cyanoester, creating a nucleophile that attacks the carbonyl carbon of the ketone. Subsequent dehydration yields the stable unsaturated intermediate.

  • Michael Addition of Sulfur: Elemental sulfur (in its S8 crown form) then undergoes a nucleophilic attack by the enolate of the Knoevenagel adduct. This is followed by a series of steps involving the opening of the sulfur ring and the formation of a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate then attacks the nitrile group intramolecularly, leading to the formation of a five-membered iminothiophene ring. A final tautomerization step results in the stable, aromatic 2-aminothiophene product.[3]

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product Cyclobutanone Cyclobutanone Knoevenagel Knoevenagel Condensation Cyclobutanone->Knoevenagel MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel Sulfur Sulfur (S8) MichaelAddition Michael Addition of Sulfur Sulfur->MichaelAddition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst UnsaturatedNitrile α,β-Unsaturated Nitrile Intermediate Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->MichaelAddition Thiolate Thiolate Intermediate MichaelAddition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Iminothiophene Iminothiophene Intermediate Cyclization->Iminothiophene Tautomerization Tautomerization Iminothiophene->Tautomerization FinalProduct Methyl 2-amino-5-cyclobutyl- thiophene-3-carboxylate Tautomerization->FinalProduct

Synthesis of the Key Precursor: Cyclobutanone

The availability of the starting ketone is crucial for the Gewald synthesis. While commercially available, cyclobutanone can also be synthesized in the laboratory. A common and reliable method involves the acid-catalyzed rearrangement of cyclopropylmethanol followed by oxidation.[1][5]

Experimental Protocol: Synthesis of Cyclobutanone

This two-step, one-pot procedure provides a convenient route to cyclobutanone from cyclopropylmethanol.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Cyclopropylmethanol72.110.89910.0 g0.139
Sulfuric acid (conc.)98.081.841 mL~0.018
Sodium dichromate dihydrate298.00-30.0 g0.101
Water18.021.00150 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add cyclopropylmethanol and 50 mL of water.

  • Slowly add concentrated sulfuric acid to the stirred solution. The mixture will warm up.

  • In a separate beaker, dissolve sodium dichromate dihydrate in 100 mL of water.

  • Add the sodium dichromate solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 25-30 °C with a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Set up the apparatus for steam distillation. Steam distill the reaction mixture until the distillate is no longer cloudy.

  • Saturate the distillate with sodium chloride and extract with three 50 mL portions of diethyl ether.

  • Dry the combined ethereal extracts over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

  • The crude cyclobutanone can be purified by fractional distillation to yield the pure product.

Synthesis of this compound

The following protocol is adapted from established procedures for the Gewald synthesis using cyclic ketones and is expected to provide the title compound in good yield.[6]

Reagents and Materials
ReagentMolar Mass ( g/mol )Quantity (g)MolesMolar Ratio
Cyclobutanone70.093.510.051.0
Methyl cyanoacetate99.094.950.051.0
Sulfur (elemental)32.061.600.051.0
Morpholine87.124.36 (5 mL)0.051.0
Methanol32.0430 mL--
Experimental Protocol
  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutanone (3.51 g, 0.05 mol), methyl cyanoacetate (4.95 g, 0.05 mol), and elemental sulfur (1.60 g, 0.05 mol) in 30 mL of methanol.

  • With stirring, slowly add morpholine (5 mL, 0.05 mol) to the mixture over a period of 30 minutes at 35-40 °C. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 45 °C and stir for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash the solid with cold ethanol (2 x 15 mL).

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to afford pure this compound as a crystalline solid.[7][8]

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// Edges Start -> Mixing; Mixing -> Addition; Addition -> Reaction; Reaction -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Purification; Purification -> Product; } DOT Figure 2: Step-by-step workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC10H13NO2S
Molecular Weight211.28 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting PointEstimated in the range of 100-120 °C
SolubilitySoluble in common organic solvents like acetone, ethyl acetate, and dichloromethane; sparingly soluble in alcohols; insoluble in water.
Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from similar compounds.[6]

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (asymmetric and symmetric) of the primary amine
2950-2850C-H stretching of the cyclobutyl and methyl groups
~1680C=O stretching of the ester
~1620N-H bending of the primary amine
~1580C=C stretching of the thiophene ring

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.9br s2H-NH₂
~6.5s1HThiophene-H4
~3.8s3H-OCH₃
~3.5quintet1HCyclobutyl-CH
~2.4-2.2m2HCyclobutyl-CH₂
~2.1-1.9m4HCyclobutyl-CH₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~167C=O (ester)
~160C2-NH₂
~145C5-cyclobutyl
~118C4
~105C3-COOCH₃
~51-OCH₃
~38Cyclobutyl-CH
~28Cyclobutyl-CH₂
~18Cyclobutyl-CH₂

Safety and Handling

  • Cyclobutanone: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.

  • Methyl cyanoacetate: Combustible liquid. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Sulfur: May cause skin and eye irritation.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.

All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of this compound. By leveraging the well-established Gewald aminothiophene synthesis and providing a detailed, adaptable experimental protocol, researchers are equipped with the necessary information to produce this valuable heterocyclic building block. The inclusion of a protocol for the synthesis of the key precursor, cyclobutanone, and a thorough analysis of the expected analytical data further enhances the utility of this guide for professionals in drug discovery and development. The presented methodology offers a reliable and efficient route to a versatile scaffold with significant potential in the development of novel therapeutic agents.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. Chemische Berichte1966, 99 (1), 94-100.
  • Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 60, p.20 (1981).
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  • Cyclobutanone synthesis - Organic Chemistry Portal.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry2012, 28 (1), 443-449.
  • Asiri, A. M.
  • Shaikh, A. A.; et al. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Puterová, Z.; Krutošíková, A.; Végh, D. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC2010, (i), 209-246.
  • A green chemistry approach to gewald reaction - Der Pharma Chemica.
  • Recrystallization and Crystallization - University of California, Berkeley.
  • Purification: How To - Chemistry - University of Rochester.
  • Purification by Recrystalliz
  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC2012, (v), 245-256.
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  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Chemistry & Chemical Technology2022, 16 (1), 108-114.
  • Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate - ResearchG
  • Advancing physicochemical property predictions in computational drug discovery - eScholarship.org.
  • NMR Predictor - Document
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  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules2023, 28 (5), 2337.
  • Purification by Recrystalliz
  • 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S | CID 21931591 - PubChem.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3) - University of Massachusetts Boston.
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
  • 1H- and 13C-NMR for - Rsc.org.
  • Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols - ResearchG
  • Methyl 2-amino-4-methyl-5-{[(2-methylphenyl)
  • Predict 13C NMR spectra - Cheminfo.org.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Cell Lines. Pharmaceuticals2022, 15 (5), 624.

Sources

Comprehensive Technical Guide on Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (CAS: 439693-01-3) is a highly functionalized, electron-rich heteroaromatic building block widely utilized in advanced medicinal chemistry. Characterized by a thiophene core substituted with a primary amine, a methyl ester, and a lipophilic cyclobutyl ring, this compound serves as a privileged precursor. Its specific ortho-relationship between the amine and ester groups makes it an invaluable intermediate for the synthesis of thieno[2,3-d]pyrimidine scaffolds, which are prominent in modern drug discovery for targeting kinases and G-protein coupled receptors (GPCRs)[1]. This whitepaper details its physicochemical properties, the mechanistic pathways of its synthesis via the Gewald reaction[2], and a self-validating experimental protocol designed for high-yield isolation.

Physicochemical Profiling

Understanding the baseline quantitative data of this building block is critical for predicting its behavior in downstream multicomponent reactions and chromatographic purifications.

PropertyValue
Chemical Name This compound
CAS Number 439693-01-3
Molecular Formula C₁₀H₁₃NO₂S[3]
Molecular Weight 211.28 g/mol [3]
Predicted Boiling Point ~344.9 °C[4]
Structural Features Donor-acceptor motif (ortho amino/ester groups); lipophilic C-5 cyclobutyl ring[1]

Mechanistic Synthesis: The Gewald Reaction

The de novo synthesis of this compound is classically achieved via the Gewald multicomponent reaction[2]. This highly efficient one-pot process condenses a ketone with an activated nitrile and elemental sulfur.

Causality of Reagents and Conditions:

  • Starting Ketone: 1-cyclobutylethan-1-one provides the necessary alpha-methylene group. The cyclobutyl substituent ultimately occupies the C-5 position of the thiophene ring, providing unique steric bulk.

  • Activated Nitrile: Methyl cyanoacetate acts as the carbon nucleophile, installing the C-3 ester and the nitrogen atom that will become the C-2 primary amine.

  • Base Catalyst (Morpholine): Morpholine is deliberately chosen because it serves a dual purpose. First, it catalyzes the Knoevenagel-Cope condensation between the ketone and the cyanoacetate[5]. Second, it acts as a base to deprotonate the resulting α,β-unsaturated nitrile, facilitating nucleophilic attack on the elemental sulfur.

  • Solvent (Ethanol): A protic solvent like ethanol is critical. It stabilizes the transient polysulfide intermediates and facilitates the proton-transfer steps required for the final ring closure and tautomerization into the stable aromatic thiophene[5].

GewaldMechanism K 1-Cyclobutylethan-1-one + Methyl Cyanoacetate KN Knoevenagel Condensation Intermediate K->KN Morpholine (Catalyst) TH Thiolation & Ring Closure KN->TH Base-promoted attack S Elemental Sulfur (S8) + Morpholine (Base) S->TH S8 opening PR Methyl 2-amino-5-cyclobutyl- thiophene-3-carboxylate TH->PR Tautomerization & Dehydration

Multicomponent Gewald synthesis workflow for 2-aminothiophene derivatives.

Experimental Protocol: Self-Validating Synthesis System

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating analytical checkpoints to confirm intermediate formation and final product purity.

Step 1: Knoevenagel Condensation & Thiolation
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclobutylethan-1-one (10.0 mmol, 1.0 equiv) and methyl cyanoacetate (10.0 mmol, 1.0 equiv) in 20 mL of absolute ethanol (0.5 M concentration).

  • Add elemental sulfur (S₈, 10.0 mmol of sulfur atoms, 1.0 equiv).

  • Dropwise, add morpholine (12.0 mmol, 1.2 equiv) at room temperature. Observation: The reaction mixture will typically darken to a deep amber/brown, visually validating the opening of the S₈ ring and the formation of polysulfide intermediates[5].

  • Attach a reflux condenser and heat the mixture to 50–60 °C for 12 hours under a nitrogen atmosphere.

Step 2: Workup and Purification
  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the crude residue between ethyl acetate (50 mL) and distilled water (50 mL). Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3).

Step 3: Self-Validation & Analytical Confirmation

Do not proceed to downstream applications without validating the isolated compound against these parameters:

  • TLC Monitoring: The product spot must be UV-active (confirming the conjugated thiophene core) and stain positive (purple/brown) with ninhydrin (confirming the presence of the primary amine).

  • LC-MS: Validate the mass. The expected m/z for [M+H]⁺ is 212.07 .

  • ¹H NMR (CDCl₃): Look for four self-validating signals:

    • A broad singlet integrating to 2H (~5.5-6.0 ppm) for the -NH₂ group.

    • A distinct singlet for the thiophene C-4 proton (~6.5 ppm).

    • A sharp singlet for the methyl ester (~3.8 ppm).

    • Multiplet signals corresponding to the cyclobutyl ring (1H methine, 6H methylene).

Downstream Applications: Thieno[2,3-d]pyrimidine Scaffolds

The ortho-relationship of the primary amine and the methyl ester in this compound makes it a privileged precursor for annulation reactions[2]. By reacting this building block with formamide, urea, or amidines under basic conditions and heat, the thiophene core undergoes cyclization to form thieno[2,3-d]pyrimidines[1].

These bicyclic scaffolds are highly valued bioisosteres of quinazolines and endogenous purines. They are extensively utilized in the development of ATP-competitive kinase inhibitors (targeting PI3K, mTOR, and EGFR) and as modulators for G-protein coupled receptors (GPCRs)[2]. The cyclobutyl group at the C-5 position provides unique steric bulk and lipophilicity, which can significantly enhance the binding affinity and pharmacokinetic properties of the resulting drug candidates by occupying specific hydrophobic pockets in the target protein's active site.

DownstreamApplication Core Methyl 2-amino-5-cyclobutyl- thiophene-3-carboxylate Amide Condensation with Formamide or Urea Derivatives Core->Amide Base/Heat TP Thieno[2,3-d]pyrimidine Core Scaffold Amide->TP Annulation Kinase Kinase Inhibitors (e.g., PI3K, mTOR) TP->Kinase ATP-competitive binding GPCR GPCR Modulators (e.g., Adenosine Receptors) TP->GPCR Orthosteric binding

Downstream annulation pathway to thieno[2,3-d]pyrimidine drug scaffolds.

References

  • Source: sigmaaldrich.
  • Source: cymitquimica.
  • Source: chemicalbook.
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Structural and Synthetic Profiling of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate: A Critical Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (CAS: 439693-01-3) is a highly functionalized, densely substituted thiophene derivative . Synthesized primarily via the multicomponent Gewald reaction, this molecule serves as a privileged building block in modern medicinal chemistry [[1]](). Its primary industrial and academic application lies in its role as a core precursor for thieno[2,3-d]pyrimidines—a class of potent, ATP-competitive inhibitors targeting the PI3K/AKT/mTOR signaling pathway in oncology . This whitepaper deconstructs the structural rationale, synthetic methodologies, and downstream applications of this critical intermediate.

Structural Anatomy and Pharmacophoric Rationale

The molecular architecture of this compound is deliberately designed to facilitate downstream cyclization while enhancing the pharmacokinetic properties of the final drug candidate:

  • The Thiophene Core : Acts as a bioisostere for benzene. It provides a rigid, planar scaffold that fits optimally into the narrow hinge region of kinase active sites.

  • Ortho-Substituted Functionalities (C2-Amino & C3-Ester) : The spatial proximity of the primary amine and the methyl carboxylate group creates a perfect thermodynamic setup for cyclocondensation reactions, specifically for forming the pyrimidine ring of thienopyrimidines .

  • C5-Cyclobutyl Moiety : Unlike linear alkyl chains, the sp³-hybridized cyclobutyl ring introduces unique steric bulk and lipophilicity. In the context of PI3Kα inhibitors, this moiety occupies specific hydrophobic affinity pockets, significantly improving target selectivity and metabolic stability against oxidative degradation [[2]]().

Synthetic Methodology: The Microwave-Assisted Gewald Reaction

The Gewald reaction is the gold standard for synthesizing 2-aminothiophenes [[3]](). To synthesize the 5-cyclobutyl derivative, the reaction utilizes cyclobutylacetaldehyde, methyl cyanoacetate, and elemental sulfur.

Causality of Experimental Choices
  • Morpholine as a Bifunctional Catalyst : Morpholine is not merely used for pH adjustment. It acts as a nucleophilic catalyst that drives the initial Knoevenagel-Cope condensation. Furthermore, it facilitates the nucleophilic opening of the highly stable S8 octasulfur ring, which is the primary kinetic bottleneck in generating the reactive polysulfide intermediate required for ring closure 4.

  • Microwave Irradiation vs. Thermal Reflux : Traditional Gewald reactions require hours of reflux, often leading to complex mixtures of polysulfide byproducts. Microwave dielectric heating (70°C) provides uniform energy transfer that rapidly surpasses the activation energy barrier for the final tautomerization/cyclization step. This prevents the degradation of the α,β-unsaturated nitrile intermediate and reduces reaction time from 4 hours to just 20 minutes [[5]]().

Step-by-Step Protocol: Self-Validating Synthesis
  • Condensation Setup : In a microwave-safe reactor, dissolve cyclobutylacetaldehyde (10.0 mmol) and methyl cyanoacetate (10.0 mmol) in 15 mL of absolute ethanol. Rationale: Ethanol is a protic solvent that stabilizes the transition state of the condensation.

  • Sulfuration Initiation : Add elemental sulfur (S8, 10.0 mmol of atomic S).

  • Catalysis : Add morpholine (10.0 mmol) dropwise under continuous stirring. An immediate color change to deep orange/red indicates the successful opening of the S8 ring and formation of the polysulfide intermediate 4.

  • Microwave Irradiation : Seal the vessel and irradiate at 70°C for 20 minutes.

  • Isolation & Validation : Cool the mixture to 0°C. The product will precipitate. Filter and wash with ice-cold ethanol. Self-Validation Step: Immediately run an ESI-MS. A base peak at m/z 212.1 [M+H]+ confirms the successful cyclization and extrusion of water.

Gewald Start Cyclobutylacetaldehyde + Methyl Cyanoacetate Condensation Knoevenagel Condensation (Morpholine Catalyst) Start->Condensation Intermediate α,β-Unsaturated Nitrile Intermediate Condensation->Intermediate Sulfuration Sulfuration (S8) & Ring Closure Intermediate->Sulfuration Product Methyl 2-amino-5-cyclobutyl -thiophene-3-carboxylate Sulfuration->Product

Caption: Workflow of the microwave-assisted Gewald multicomponent reaction.

Application in Drug Discovery: Thienopyrimidine Kinase Inhibitors

Once synthesized, this compound is advanced into the synthesis of thienopyrimidines. These bicyclic systems are highly potent inhibitors of PI3Kα, a kinase frequently mutated and hyperactivated in various human cancers [[2]]().

Step-by-Step Protocol: Thienopyrimidine Core Assembly
  • Cyclocondensation : React this compound (1.0 equiv) with formamidine acetate (2.0 equiv) in N-methylpyrrolidone (NMP). Rationale: Formamidine acetate acts as both the carbon and nitrogen source for the pyrimidine ring. NMP is chosen because its high boiling point and polar aprotic nature stabilize the highly polar transition state at elevated temperatures.

  • Thermal Activation : Stir the mixture at 135°C under an argon atmosphere for 24 hours .

  • Precipitation : Cool to room temperature and dilute with excess water to precipitate the intermediate thieno[2,3-d]pyrimidin-4-ol.

  • Chlorination : Treat the isolated solid with POCl₃ to yield the 4-chloro-thienopyrimidine, which serves as the electrophilic hub for introducing morpholine or piperazine groups to finalize the kinase inhibitor 2.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Activation PIP3->AKT mTOR mTOR Complex AKT->mTOR Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K Blocks Inhibitor->mTOR Blocks

Caption: Dual inhibition of the PI3K/AKT/mTOR signaling cascade by thienopyrimidine derivatives.

Analytical Validation & Quantitative Data

Strict analytical profiling is required to ensure the integrity of the synthesized building block before it is subjected to downstream high-temperature cyclocondensations.

Table 1: Physicochemical and Analytical Profile of this compound

ParameterExpected Value / Description
CAS Number 439693-01-3
Molecular Formula C₁₀H₁₃NO₂S
Molecular Weight 211.28 g/mol
Typical Yield (Microwave) 75% – 85% (Isolated, >95% purity) 5
MS (ESI+) m/z 212.1[M+H]⁺
¹H NMR (CDCl₃, 400 MHz) δ 5.82 (br s, 2H, -NH₂), 6.55 (s, 1H, Ar-H), 3.81 (s, 3H, -OCH₃), 3.45 (m, 1H, cyclobutyl-CH), 1.85-2.40 (m, 6H, cyclobutyl-CH₂)

References

  • [1] Gewald reaction - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [4] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Source: chemrxiv.org. URL:[Link]

  • Discovery of a novel series of thienopyrimidine as highly potent and selective PI3K inhibitors - AWS. Source: amazonaws.com. URL:[Link]

  • [2] Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC. Source: nih.gov. URL:[Link]

  • [5] Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes - Organic Chemistry Portal. Source: organic-chemistry.org. URL:[Link]

  • [3] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Source: semanticscholar.org. URL:[Link]

Sources

CAS number for methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, physicochemical properties, potential applications as a scaffold for novel therapeutics, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this valuable building block.

The 2-aminothiophene core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] These activities include anti-inflammatory, antimicrobial, antiviral, and antiproliferative properties.[1] The versatility of the 2-aminothiophene scaffold makes it a highly sought-after intermediate in the synthesis of condensed heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important in the development of pharmaceutical compounds like kinase inhibitors.[2][3] this compound represents a specific derivative within this class, offering a unique combination of functional groups and a cycloalkyl substituent that can be leveraged for targeted drug design.

Physicochemical Properties and Identification

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 439693-01-3
Molecular Formula C10H13NO2SDerived
Molecular Weight 211.28 g/mol Derived
Appearance Likely a solid at room temperatureInferred from similar compounds[4][5]
Functional Groups Amine, Ester, Thiophene, CyclobutylStructural Analysis

Synthesis: The Gewald Reaction

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[6] This one-pot synthesis is valued for its operational simplicity, the accessibility of starting materials, and its tolerance of a wide range of substituents.[2]

Reaction Principle

The Gewald reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[1][6] For the synthesis of our target molecule, the specific reactants would be:

  • Ketone: Cyclobutyl methyl ketone

  • α-Cyanoester: Methyl cyanoacetate

  • Sulfur: Elemental sulfur (S8)

  • Base: A tertiary amine such as morpholine or triethylamine is commonly used to catalyze the reaction.

Reaction Mechanism

The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through several key stages.[1][6]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the cyclobutyl methyl ketone and methyl cyanoacetate. This step forms a stable α,β-unsaturated nitrile intermediate.[6] The base abstracts a proton from the active methylene group of the cyanoacetate, creating a carbanion that then attacks the carbonyl carbon of the ketone.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the amine base, acts as a nucleophile and adds to the β-position of the unsaturated intermediate.

  • Ring Closure: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization. A nucleophilic attack from the sulfur atom onto the carbon of the nitrile group forms the five-membered thiophene ring.

  • Tautomerization: The final step involves a tautomerization to yield the stable aromatic 2-aminothiophene product.

Generalized Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound via the Gewald reaction. Note: This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scales.

Workflow for Gewald Synthesis

Figure 1: Generalized Workflow for Gewald Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_reactants 1. Combine Ketone, Cyanoacetate, & Sulfur in Solvent (e.g., Methanol) add_base 2. Add Base (e.g., Morpholine) Slowly at 35-40°C prep_reactants->add_base stir 3. Stir at Elevated Temperature (e.g., 45-50°C) add_base->stir monitor 4. Monitor Reaction by TLC stir->monitor cool 5. Cool to Room Temperature monitor->cool precipitate 6. Filter Precipitate (if formed) cool->precipitate extract 7. Or Concentrate & Extract with Organic Solvent cool->extract Alternative purify 8. Purify Crude Product via Recrystallization or Column Chromatography precipitate->purify extract->purify

Caption: Generalized workflow for the synthesis of 2-aminothiophenes.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and condenser, combine equimolar amounts of cyclobutyl methyl ketone, methyl cyanoacetate, and elemental sulfur in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: With stirring, slowly add a catalytic amount of a base (e.g., morpholine, ~0.3 equivalents) to the mixture at a controlled temperature, typically between 35-40°C.

  • Reaction: Heat the reaction mixture to approximately 45-50°C and maintain stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration and washed with cold ethanol. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the final product.[1]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for more complex, biologically active molecules.[5] The amino and ester functional groups provide convenient handles for further chemical modification.

  • Scaffold for Thienopyrimidines: This compound is an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines.[3] These fused heterocyclic systems are known to interact with a variety of biological targets, including protein kinases, making them a focus for oncology research.[3]

  • Anti-proliferative Agents: Novel 2-aminothiophene derivatives have been synthesized and shown to possess selective anti-proliferative activity against certain cancer cell lines.[7] The specific substitution on the thiophene ring is crucial for this targeted activity.

  • Anti-inflammatory and Antimicrobial Agents: The broader class of 2-aminothiophene-3-carboxylates has been explored for the development of anti-inflammatory and antimicrobial drugs.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally similar compounds provide essential guidance for safe handling.

Table 2: General Hazard Information for 2-Aminothiophene Derivatives

Hazard ClassificationDescriptionPrecautionary Measures
Skin Irritation Causes skin irritation.[8]Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritation Causes serious eye irritation.[8]Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes.[8]
Inhalation May cause respiratory irritation.[9][10]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[8][9]
Ingestion May be harmful if swallowed.[8]Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid generating dust.

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • Incompatible with strong oxidizing agents and acid chlorides.[8]

Conclusion

This compound is a valuable heterocyclic compound synthesized efficiently via the Gewald reaction. Its structural features, particularly the reactive amino and ester groups, position it as a key intermediate for the synthesis of complex molecules in drug discovery. Its potential application in developing novel anti-cancer, anti-inflammatory, and antimicrobial agents underscores its importance to the scientific community. Adherence to strict safety protocols is essential when handling this and related compounds.

References

  • Gewald reaction. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. J-STAGE. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. arkat usa. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]

  • Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • 2-Amino-5-methylthiophene-3-carboxylic acid | C6H7NO2S. PubChem. [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]

  • 2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) Is a Selective Anti-Cancer Small Molecule That Targets Low TβRIII-expressing Malignant T-cell leukemia/lymphoma Cells. PubMed. [Link]

Sources

Mechanism of Action: The 2-Amino-5-Cyclobutylthiophene-3-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate Mechanism of Action Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Privileged Scaffold

This compound (CAS: 439693-01-3) is a representative "privileged structure" in medicinal chemistry, synthesized primarily via the Gewald Reaction . While often utilized as a high-value intermediate for synthesizing complex pharmaceuticals, the molecule itself and its close structural analogs exhibit distinct biological activities.[1]

This guide details the mechanism of action (MoA) through two primary lenses:

  • Direct Cytostatic Activity: As a modulator of the TGF-β Type III Receptor (TβRIII) signaling pathway (specific to the methyl ester form).

  • Allosteric Inhibition (Scaffold Potential): As a template for Non-Nucleoside Inhibitors (NNIs) of viral polymerases (specifically HCV NS5B) and Gonadotropin Receptor agonists.

Primary Mechanism: TβRIII-Mediated Cytostatic Activity

Recent structure-activity relationship (SAR) studies on 2-aminothiophene-3-carboxylic acid esters (specifically the 5-substituted analogs) have revealed a potent, selective cytostatic mechanism targeting malignant T-cells.[2]

The Molecular Target: TβRIII

Unlike the canonical TGF-β signaling receptors (TβRI and TβRII), the Type III Receptor (TβRIII or Betaglycan) is a co-receptor often downregulated in cancers to evade tumor suppression. However, in certain T-cell lymphomas and leukemias, TβRIII expression remains a critical vulnerability.

  • Mechanism: The methyl ester moiety at position C3 and the hydrophobic cyclobutyl group at C5 are critical for binding to the extracellular domain of TβRIII.

  • Effect: Binding induces a conformational lock that prevents the shedding of the TβRIII ectodomain or disrupts its presentation of TGF-β ligands to the signaling complex.

  • Outcome: This triggers a G1-phase cell cycle arrest and subsequent apoptosis, specifically in cells with high TβRIII dependency, while sparing normal fibroblasts and immune cells.

Signaling Pathway Visualization

TBRIII_Pathway Compound This compound TBRIII TβRIII (Betaglycan) (Cell Surface) Compound->TBRIII Binds Extracellular Domain Complex TβRIII-Ligand Complex (Stabilized/Altered) TBRIII->Complex Compound Modulates Conformation TGFB TGF-β Ligand TGFB->TBRIII Native Interaction Signaling Downstream Smad/Non-Smad Signaling Complex->Signaling Disrupted Signal Transduction G1_Arrest G1 Phase Cell Cycle Arrest Signaling->G1_Arrest Cytostatic Effect Apoptosis Apoptosis (Malignant T-Cells) G1_Arrest->Apoptosis

Figure 1: Proposed mechanism of TβRIII modulation by 2-aminothiophene-3-carboxylate esters leading to selective apoptosis.

Secondary Mechanism: Allosteric Viral Polymerase Inhibition (HCV NS5B)

The 2-aminothiophene scaffold is historically significant as a template for HCV NS5B RNA-dependent RNA polymerase inhibitors . While the carboxylic acid or amide derivatives are typically the optimized drugs, the methyl ester serves as a prodrug or a lead compound with intrinsic affinity.

The Target: NS5B Thumb II Allosteric Site

The Hepatitis C Virus (HCV) polymerase (NS5B) has a "Thumb" domain with specific allosteric pockets (Thumb I and Thumb II).

  • Binding Site: The Thumb II pocket is a hydrophobic depression at the base of the thumb domain.

  • Interaction Mode:

    • C5-Cyclobutyl: Occupies the deep hydrophobic pocket (L419, M423, I482 residues).

    • Thiophene Core: Acts as a rigid scaffold positioning the substituents.

    • C3-Carboxylate: Interacts with surface polar residues (often Arg/Ser) to anchor the molecule.

  • Mechanism of Inhibition: Binding prevents the conformational change required for the polymerase to transition from "initiation" to "elongation" mode. It locks the enzyme in an inactive closed conformation.

SAR Logic Table
PositionSubstituentFunction in NS5B Binding
C2 Amino (-NH2)Forms H-bonds with backbone carbonyls in the Thumb II pocket.
C3 Methyl Ester (-COOMe)Prodrug/Modulator: Hydrolyzed to acid (ionic interaction) or acts as H-bond acceptor.
C5 CyclobutylHydrophobic Anchor: Critical for potency; fills the lipophilic cavity.

Experimental Protocols for Validation

To validate the mechanism of action for this specific compound, the following protocols are recommended. These are designed to distinguish between the TβRIII (cytostatic) and NS5B (antiviral) mechanisms.

TβRIII-Dependent Cytotoxicity Assay

Objective: Determine if the compound's toxicity is specific to TβRIII-expressing cells.

  • Cell Selection:

    • Test Group: HuT-78 or derived T-cell lymphoma lines (High TβRIII).

    • Control Group: PBMCs or fibroblasts (Low/Normal TβRIII).

  • Treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Treat with serial dilutions of This compound (0.1 µM – 100 µM) for 72 hours.

  • Readout:

    • Perform MTT or CellTiter-Glo assay to measure viability.

    • Validation: Pre-treat cells with a TβRIII neutralizing antibody. If the compound acts via TβRIII, the antibody should compete or alter the IC50 profile.

HCV NS5B Polymerase Inhibition Assay (FRET-based)

Objective: Quantify direct enzymatic inhibition.

  • Reagents: Recombinant NS5B

    
    21 (C-terminally truncated), RNA template (poly(rA)/oligo(rU)), and fluorophore-labeled nucleotides.
    
  • Reaction Mix:

    • 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

    • 200 nM RNA template.

    • Compound (dissolved in DMSO).

  • Procedure:

    • Incubate enzyme + compound for 15 min at 25°C.

    • Initiate reaction with NTPs.

    • Measure fluorescence increase (intercalating dye or FRET pair) over 60 min.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Synthesis and Chemical Identity

Understanding the origin of the molecule is crucial for quality control in biological assays.

  • Reaction Name: Gewald Reaction.

  • Reagents: Cyclobutyl methyl ketone + Methyl cyanoacetate + Elemental Sulfur (

    
    ) + Morpholine (Base catalyst).
    
  • Mechanism:

    • Knoevenagel condensation of the ketone and cyanoacetate.

    • Thiolation at the allylic position.

    • Cyclization and aromatization to form the 2-aminothiophene core.

Gewald_Synthesis Ketone Cyclobutyl Methyl Ketone Intermediate Knoevenagel Adduct Ketone->Intermediate + Base Cyano Methyl Cyanoacetate Cyano->Intermediate Sulfur Sulfur (S8) Product Methyl 2-amino-5-cyclobutyl thiophene-3-carboxylate Intermediate->Product + Sulfur / Cyclization

Figure 2: The Gewald multicomponent synthesis pathway for the target compound.

References

  • Balzarini, J., et al. (2014).[2][3] "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs, 32(1), 200-210.[2][3] Link

  • El-Gazzar, A., et al. (2017). "2-Amino-3-methylcarboxy-5-heptyl-thiophene (TJ191) is a selective anti-cancer small molecule that targets low TβRIII-expressing malignant T-cell leukemia/lymphoma cells."[2] Oncotarget, 9(4), 4869–4882. Link

  • Beaulieu, P. L., et al. (2004). "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzothiadiazine and thiophene-3-carboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. Link

  • Gewald, K., et al. (1966).[4] "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.[4][5] Link

Sources

Discovery and Synthesis of Novel 2-Aminothiophenes: A Technical Whitepaper on Methodological Advances and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

In modern medicinal chemistry, the 2-aminothiophene scaffold is recognized as a highly privileged, five-membered heterocyclic core[1]. Its structural bioisosterism to the phenyl ring, combined with the hydrogen-bonding capabilities of the C2-amino group, makes it an exceptionally versatile anchor for target-directed drug discovery[2].

As a Senior Application Scientist, I approach the synthesis of 2-aminothiophenes not merely as a routine condensation, but as a highly tunable platform. Strategic substitutions at the C3, C4, and C5 positions yield diverse pharmacological profiles, ranging from allosteric modulators of the A1 adenosine receptor (A1AR) to potent antimicrobial efflux pump inhibitors[3].

PharmTargets Core 2-Aminothiophene Scaffold A1AR A1 Adenosine Receptor (Allosteric Enhancers) Core->A1AR C3-Aroyl modification Viral Antiviral Agents (Protease Inhibitors) Core->Viral Fused Oxazinones Micro Antimicrobial/Antifungal (Efflux Pump Inhibitors) Core->Micro C5-Substitution Inflam Anti-inflammatory (TACE / TNF-α Inhibitors) Core->Inflam Benzothiadiazepine fusion

Fig 1: Pharmacological targets and structural modifications of the 2-aminothiophene scaffold.

Mechanistic Causality in the Gewald Reaction

The classical Gewald reaction—a multicomponent condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur (


) in the presence of an organic base—remains the premier route to this scaffold[4]. However, optimizing this reaction requires a strict understanding of its thermodynamic bottlenecks.

Recent Density Functional Theory (DFT) studies reveal that the reaction is strictly initiated by a Knoevenagel-Cope condensation[5]. The resulting


-unsaturated nitrile (olefin) is the critical intermediate. The most energy-demanding step is not the condensation, but the subsequent base-mediated ring-opening of the highly stable 

octasulfur ring[5]. By understanding this causality, we can rationally select catalysts that lower the activation energy of sulfur ring-opening rather than merely accelerating the initial condensation.

GewaldMechanism Start Ketone/Aldehyde + Activated Nitrile Step1 Knoevenagel-Cope Condensation Start->Step1 Base Catalyst Int1 Olefin Intermediate (α,β-unsaturated nitrile) Step1->Int1 -H2O Step2 Elemental Sulfur (S8) Addition Int1->Step2 Int2 Polysulfide Intermediate Step2->Int2 Ring Opening of S8 Step3 Intramolecular Cyclization & Prototropic Rearrangement Int2->Step3 Product 2-Aminothiophene Product Step3->Product -H2S

Fig 2: Mechanistic pathway of the Gewald reaction detailing the critical polysulfide intermediate.

Green Chemistry & Modern Catalytic Modalities

Historically, the Gewald reaction suffered from extended reaction times (up to 12 hours) and the generation of malodorous byproducts due to stoichiometric amine usage. By shifting to advanced catalytic methodologies, we fundamentally alter the activation energy landscape.

For instance, utilizing Piperidinium Borate as a conjugate acid-base pair provides dual activation: the basic piperidine activates the methylene group for condensation, while the borate stabilizes the transient polysulfide intermediate, drastically reducing reaction time to under 30 minutes[6]. Similarly, Microwave irradiation on solid supports (KF-Alumina) circumvents the poor solubility of


 by providing localized superheating, driving the intramolecular cyclization forward without the need for volatile organic solvents[4].
Quantitative Comparison of Catalytic Systems
Catalyst / ConditionsSolventTimeYield (%)Mechanistic Advantage
Standard Base (

)
EtOH2–12 h40–70%Established baseline, but prone to side reactions and low atom economy.
KF-Alumina (Microwave) Solvent-free2–5 min78–87%Solid support prevents sulfur poisoning; rapid dielectric heating[4].
Piperidinium Borate (20 mol%) EtOH/

(9:1)
15–30 min90–95%Conjugate acid-base pair stabilizes polysulfide intermediates[6].
L-Proline (Organocatalyst) EtOH/AcOH2–4 h80–88%Metal-free activation via iminium ion formation[7].
Ultrasound (Catalyst-free)

0.5–1 h42–90%Acoustic cavitation drives

ring opening without base[7].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . In-process controls are embedded to verify mechanistic milestones before proceeding to subsequent steps.

Protocol A: Truly Catalytic Synthesis using Piperidinium Borate[6]

Causality: An


 (9:1) solvent system is utilized because water enhances the solubility of the borate salt, while ethanol solvates the organic substrates, creating an optimal biphasic microenvironment for the Knoevenagel condensation.
  • Reaction Setup: In a 50 mL round-bottom flask, combine the ketone/aldehyde (5.0 mmol), activated nitrile (e.g., malononitrile, 5.0 mmol), and elemental sulfur (5.0 mmol) in 10 mL of

    
     (9:1).
    
  • Catalyst Addition: Add Piperidinium Borate (20 mol%, 1.0 mmol).

  • In-Process Validation 1 (Condensation): Stir at room temperature for 10 minutes. Perform TLC (Hexane:EtOAc 7:3). Validation criterion: Complete disappearance of the ketone spot and appearance of a UV-active olefin intermediate spot.

  • Cyclization: Elevate temperature to 100 °C (reflux).

  • In-Process Validation 2 (Sulfur Opening): Observe the reaction mixture. Validation criterion: The suspension will transition to a deep red/brown homogeneous solution, indicating successful

    
     ring-opening and polysulfide formation.
    
  • Isolation: After 20 minutes, cool to room temperature. Pour into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

  • Analytical Validation:

    
     NMR must show a characteristic broad singlet for the 
    
    
    
    protons at ~6.0–6.5 ppm.
Protocol B: Microwave-Assisted Solvent-Free Synthesis on KF-Alumina[4]

Causality: KF-Alumina provides a strongly basic, heterogeneous surface that replaces volatile liquid bases. Microwave irradiation directly excites the polar Knoevenagel intermediate, accelerating the thermodynamically demanding sulfur addition.

  • Support Preparation: Grind KF (40 wt%) with neutral Alumina in a mortar. Activate at 120 °C for 2 hours prior to use.

  • Substrate Loading: Mix the ketone (2.0 mmol), ethyl cyanoacetate (2.0 mmol), and elemental sulfur (2.0 mmol) with 1.0 g of KF-Alumina until a uniform powder is achieved.

  • Irradiation: Place the mixture in a microwave reactor (e.g., CEM Discover) at 300 W for 3 minutes.

  • In-Process Validation: Validation criterion: The physical mixture must transition into a fused melt. IR spectroscopy of a crude aliquot should confirm the disappearance of the sharp nitrile stretch at ~2200

    
    .
    
  • Extraction: Extract the fused melt with hot ethyl acetate (3 x 10 mL). Filter to remove the inorganic Alumina support.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography if necessary.

Structure-Activity Relationship (SAR) in Drug Design

The true power of the 2-aminothiophene scaffold lies in its modularity. Modifications at specific carbon positions directly dictate target affinity:

  • C3-Aroyl Modifications (A1AR Allosteric Enhancers): 2-amino-3-aroylthiophenes act as potent allosteric enhancers at the human A1 adenosine receptor. The lead compound PD 81,723 (2-amino-4,5-dimethyl-3-(3-trifluoromethylbenzoyl)thiophene) demonstrates how C4/C5 dialkyl substitution locks the thiophene ring in a favorable conformation for receptor binding, while the C3-aroyl group drives the allosteric modulation[3].

  • C5-Halogenation: Introducing halogens at the C5 position often increases lipophilicity and metabolic stability. However, direct electrophilic chlorination of 2-aminothiophenes often degrades the electron-rich ring. To bypass this, causality dictates the use of a transient protecting group. By condensing the C2-amine with acetonylacetone to form a 2,5-dimethylpyrrole , the amine is protected, allowing selective C5-chlorination. The pyrrole is subsequently removed via hydroxylamine hydrochloride[8].

Conclusion

The discovery and synthesis of novel 2-aminothiophenes have evolved from stoichiometric, environmentally taxing processes into highly efficient, catalytic, and green methodologies. By understanding the thermodynamic causality of the Knoevenagel-Cope condensation and subsequent polysulfide cyclization, researchers can leverage systems like Piperidinium Borate or microwave-assisted KF-Alumina to rapidly generate libraries of these privileged scaffolds. Through rational SAR design, 2-aminothiophenes will continue to serve as critical building blocks for next-generation therapeutics.

References

1.1 - PubMed / NIH[1] 2.2 - Semantic Scholar[2] 3. 4 - Semantic Scholar[4] 4.5 - ChemRxiv[5] 5.6 - Thieme Connect[6] 6.3 - ACS Publications[3] 7.8 - ResearchGate[8] 8.7 - PMC / NIH[7]

Sources

The Thiophene Paradigm: Exploiting Substituted Heterocycles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics relies heavily on the strategic manipulation of privileged molecular scaffolds. Among these, thiophene—a five-membered sulfur-containing heteroaromatic ring—has cemented its status as a cornerstone of modern drug design. Ranked 4th in US FDA drug approvals for small molecules over the last decade[1], the thiophene nucleus is featured in over 26 approved drugs spanning diverse pharmacological classes[1].

As an Application Scientist navigating hit-to-lead optimization, understanding the causality behind thiophene's efficacy is paramount. This whitepaper provides an in-depth technical analysis of thiophene as a bioisostere, details self-validating synthetic protocols for its regioselective functionalization, and explores its mechanistic applications in target inhibition.

The Causality of Bioisosterism: Thiophene vs. Benzene

In medicinal chemistry, bioisosteres are substituents with similar physical or chemical properties that produce broadly similar biological trajectories while mitigating off-target toxicity or poor pharmacokinetics[2]. Thiophene is the classical bioisostere for the benzene ring.

The Mechanistic Rationale for Substitution: While benzene and thiophene share similar molecular volumes and boiling points (81.1 °C and 84.4 °C, respectively)[1], their electronic profiles differ significantly. The sulfur atom in thiophene contributes its unshared electron pairs to the


-electron system. This delocalization renders the thiophene ring more electron-rich than benzene, enhancing its capacity to act as a hydrogen-bond acceptor within hydrophobic protein pockets[1]. Furthermore, replacing a phenyl ring with a thiophene moiety alters the molecule's metabolic soft spots, often circumventing rapid CYP450-mediated oxidation and improving the drug's overall metabolic stability and half-life[2].
Workflow: Hit-to-Lead Optimization via Thiophene Substitution

The integration of thiophene into a drug discovery pipeline follows a rigorous, feedback-driven workflow to optimize target affinity and pharmacokinetic/pharmacodynamic (PK/PD) profiles.

Workflow Lead Identify Phenyl-based Lead Design In Silico Bioisosteric Design (Thiophene Substitution) Lead->Design Structural Flagging Synthesis Regioselective Synthesis (e.g., Paal-Knorr) Design->Synthesis Scaffold Selection Screening In Vitro Screening (Target Affinity) Synthesis->Screening Compound Library Profiling PK/PD & Toxicity Profiling Screening->Profiling Hit Validation Profiling->Design SAR Feedback Loop Candidate Optimized Thiophene Lead Profiling->Candidate Candidate Selection

Caption: Workflow for Thiophene Bioisosteric Replacement in Drug Discovery

Self-Validating Protocol: Regioselective Synthesis of β-Substituted Thiophenes

The specific substitution pattern on the thiophene ring profoundly influences a molecule's biological activity[3]. While


-substituted thiophenes are readily accessible, 

-substituted (3- or 4-position) thiophenes require precise ring-forming strategies. The following is a self-validating methodology for the Paal-Knorr cyclization of 1,4-dicarbonyl precursors.

Objective: Synthesize 3-substituted thiophenes with high regioselectivity and >95% purity. Rationale: Traditional Paal-Knorr synthesis uses phosphorus pentasulfide (


), which often yields furan byproducts due to its dehydrating nature. This protocol utilizes Lawesson's reagent, which provides a milder, more soluble sulfur source, driving the thermodynamic equilibrium toward the thiophene core while suppressing oxygen-containing heterocycles[3].
Step-by-Step Methodology
  • Step 1: Precursor Validation & Setup

    • Action: Dissolve the 1,4-dicarbonyl compound (1.0 eq) in degassed, anhydrous toluene (0.5 M) within a round-bottom flask[3].

    • Causality: Anhydrous, degassed conditions prevent the oxidative degradation of the electron-rich thiophene product and avoid quenching the thionation reagent.

    • Validation Check: Perform baseline TLC/LC-MS on the starting material to confirm the absence of pre-cyclized impurities before proceeding.

  • Step 2: Thionation & Cyclization

    • Action: Add Lawesson's reagent (0.5 - 0.6 eq) to the reaction flask. Heat to 80-110 °C under an argon atmosphere for 2-4 hours[3].

    • Causality: Elevated temperatures provide the activation energy required for the initial thionation of the carbonyl oxygen, followed by the intramolecular nucleophilic attack that closes the five-membered ring.

    • Validation Check: Monitor the reaction via TLC (Hexane/Ethyl Acetate) every 30 minutes. The reaction is validated to proceed to the workup phase only when the UV-active starting material spot is completely consumed, ensuring maximum yield.

  • Step 3: Quenching & Liquid-Liquid Extraction

    • Action: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous

      
      [3].
      
    • Causality: Quenching neutralizes unreacted sulfur species. Ethyl acetate selectively partitions the lipophilic thiophene derivative from the aqueous waste.

    • Validation Check: Calculate the crude mass balance. A mass recovery of >85% validates the extraction efficiency.

  • Step 4: Purification & Structural Confirmation

    • Action: Concentrate the organic layer in vacuo and purify via flash column chromatography[3].

    • Validation Check: Analyze the purified fraction via

      
       and 
      
      
      
      NMR. The appearance of the characteristic aromatic thiophene protons (typically
      
      
      6.9 - 7.5 ppm) and the absence of carbonyl peaks validate the successful cyclization.

Pharmacological Applications & Quantitative Impact

CNS Targets: Sigma ( ) Receptor Ligands

The substitution of a benzene ring with thiophene can dramatically enhance receptor affinity. In the development of spirocyclic


 receptor ligands, researchers replaced a benzopyran substructure with a thienopyran core[4]. The higher electron density of the thiophene moiety facilitated stronger interactions within the receptor pocket, resulting in a substantial increase in binding affinity and selectivity[4].

Table 1: Quantitative Impact of Thiophene Bioisosterism on Receptor Affinity

Compound CoreTarget ReceptorBinding Affinity (

)
Selectivity Ratio (

)
Benzopyran (Phenyl)

Receptor
1.30 nMModerate
Thienopyran (Thiophene)

Receptor
0.32 nM3940-fold
Antiviral Agents: Ebola Virus Entry Inhibitors

In the realm of antiviral therapeutics, thiophene derivatives have emerged as potent entry inhibitors for the Ebola virus (EBOV). Recent medicinal chemistry campaigns have demonstrated that specific thiophene-based small molecules can disrupt the critical interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor[5]. By synthesizing a library of thiophene amides, researchers identified candidates with high oral bioavailability and blood-brain barrier permeability, addressing the systemic and neurological complications of Ebola Virus Disease[5].

Anti-Inflammatory Agents: COX/LOX Dual Inhibition

Thiophene is a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Drugs like Tiaprofenic acid and Tinoridine leverage the thiophene ring to inhibit cyclooxygenase (COX) enzymes[6]. Furthermore, modern drug design has focused on thiophene hybrids capable of dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX), effectively shutting down both the prostaglandin and leukotriene inflammatory pathways without the gastrointestinal toxicity associated with classical NSAIDs[6].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PG Prostaglandins (Inflammation) COX2->PG LT Leukotrienes (Inflammation) LOX5->LT THIO Thiophene Hybrid (Dual Inhibitor) THIO->COX2 Inhibits THIO->LOX5 Inhibits

Caption: COX-2 and 5-LOX Dual Inhibition Pathway by Thiophene Hybrids

FDA-Approved Successes

The translation of thiophene chemistry from bench to bedside is validated by its widespread presence in the commercial pharmacopeia.

Table 2: Notable FDA-Approved Thiophene-Based Drugs

Drug NamePharmacological ClassTarget / MechanismRole of Thiophene Scaffold
Clopidogrel AntiplateletP2Y12 receptor antagonistCore structural framework; essential for metabolic activation to the active thiol[1].
Olanzapine AntipsychoticDopamine/Serotonin antagonistFused thienobenzodiazepine system; modulates receptor binding affinity and lipophilicity[1].
Tiaprofenic Acid Anti-inflammatoryNon-selective COX inhibitorBioisosteric replacement of the phenyl ring; enhances target interaction via sulfur's electron pairs[6].
Zileuton Anti-asthma5-LOX inhibitorBenzothiophene core; provides optimal steric bulk and electronic distribution for enzyme active site[6].
Raltitrexed AnticancerThymidylate synthase inhibitorEnhances target binding and alters the pharmacokinetic profile[1].

Conclusion

The application of substituted thiophenes in medicinal chemistry represents a triumph of rational drug design. By exploiting the subtle electronic and steric differences between thiophene and classical carbocycles, researchers can fine-tune target affinity, bypass metabolic liabilities, and unlock new therapeutic avenues ranging from dual-pathway anti-inflammatories to novel antiviral entry inhibitors. As synthetic methodologies like the modified Paal-Knorr cyclization become more robust and regioselective, the thiophene scaffold will undoubtedly continue to yield high-value clinical candidates.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - nih.gov. 1

  • Introduction to the synthesis of β-substituted thiophenes - benchchem.com. 3

  • Bioisostere - wikipedia.org. 2

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] - acs.org. 4

  • Thiophene-Based Compounds | Encyclopedia MDPI - encyclopedia.pub. 6

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - acs.org. 5

Sources

Methodological & Application

Laboratory Synthesis Protocol for Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a highly versatile, rigid heterocyclic building block frequently utilized in drug discovery, particularly in the design of allosteric modulators and kinase inhibitors. The presence of the cyclobutyl moiety at the C5 position introduces unique steric bulk and lipophilicity, which can significantly enhance the pharmacokinetic profile of derived pharmacophores.

The most robust and scalable method for synthesizing this compound is the Gewald Multicomponent Reaction . This cascade reaction allows for the one-pot construction of the highly substituted thiophene core from simple, commercially available starting materials. As first described by [1] and comprehensively reviewed by [2], the synthesis proceeds through a highly orchestrated sequence of events:

  • Knoevenagel Condensation: Morpholine deprotonates the active methylene of methyl cyanoacetate, which then attacks the carbonyl group of cyclobutyl methyl ketone. Elimination of water generates an α,β-unsaturated nitrile intermediate.

  • Thiolation: The allylic methyl group (originating from the ketone) is deprotonated, allowing nucleophilic attack on elemental sulfur (

    
    ) to form a transient mercapto intermediate.
    
  • Cyclization & Aromatization: Intramolecular nucleophilic attack of the sulfur atom onto the electrophilic nitrile carbon closes the five-membered ring. Subsequent tautomerization yields the stable, aromatic 2-aminothiophene.

Mechanism A Cyclobutyl Methyl Ketone + Methyl Cyanoacetate B Morpholine (Catalyst) Deprotonation & Activation A->B C Knoevenagel Intermediate (α,β-Unsaturated Nitrile) B->C D Elemental Sulfur (S8) Thiolation at α-Methylene C->D E Mercapto Intermediate D->E F Intramolecular Cyclization (Nucleophilic Attack on Nitrile) E->F G Tautomerization (Aromatization) F->G H Methyl 2-amino-5-cyclobutyl thiophene-3-carboxylate G->H

Fig 1: Mechanistic pathway of the Gewald synthesis for 2-aminothiophenes.

Quantitative Materials & Reagents

To ensure a self-validating and scalable system, the following table outlines the precise stoichiometry required for a 10 mmol scale reaction. This specific ratio minimizes unreacted ketone and suppresses the formation of complex polymeric byproducts.

ReagentMW ( g/mol )Density (g/mL)EquivalentsAmountRole
Cyclobutyl methyl ketone 98.140.891.0981 mg (1.10 mL)Electrophilic Substrate
Methyl cyanoacetate 99.091.121.11.09 g (0.97 mL)Active Methylene
Morpholine 87.121.001.1958 mg (0.96 mL)Base / Catalyst
Elemental Sulfur (

)
32.06~2.071.2 (S atoms)385 mgThiolating Agent
Ethanol (Absolute) 46.070.79-50 mLSolvent

Note: Morpholine is explicitly chosen over diethylamine because its dual nature as both a base and an enamine-forming catalyst significantly accelerates the initial Knoevenagel condensation step.

Step-by-Step Experimental Protocol

The following methodology is adapted from optimized conditions for non-fused thiophene derivatives [3], tailored specifically for the methyl ester analogue.

Phase 1: Reaction Setup & Condensation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add absolute ethanol (50 mL) to the flask, followed by cyclobutyl methyl ketone (1.10 mL, 10 mmol) and methyl cyanoacetate (0.97 mL, 11 mmol).

  • Causality Checkpoint: Add morpholine (0.96 mL, 11 mmol) dropwise over 2 minutes. The reaction mixture will turn slightly yellow.

  • Heat the mixture to 50 °C and stir for exactly 30 minutes . Why this matters: Heating prior to sulfur addition ensures complete conversion to the Knoevenagel intermediate. Introducing sulfur too early can trigger competitive Willgerodt-Kindler-type oxidations, leading to intractable tar formation.

Phase 2: Thiolation & Cyclization
  • Briefly remove the condenser and add elemental sulfur (385 mg, 12 mmol) in a single portion.

  • Reattach the condenser and maintain the reaction temperature at 50 °C. The mixture will darken to a deep orange-red as the sulfur dissolves and the thiolation cascade begins.

  • Stir continuously for 12 to 16 hours . Monitor the reaction via TLC (20% EtOAc in Hexanes, UV visualization at 254 nm). The product will appear as a distinct, UV-active spot (

    
    ).
    
Phase 3: Work-up & Extraction
  • Once TLC indicates complete consumption of the Knoevenagel intermediate, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the ethanol.

  • Partition the resulting dark residue between Ethyl Acetate (50 mL) and distilled water (50 mL).

  • Separate the organic layer and wash the aqueous layer with an additional 25 mL of Ethyl Acetate.

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Evaporate the solvent in vacuo to yield the crude product as a dark oil.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Elute using a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Collect the product fractions, evaporate the solvent, and dry under high vacuum to afford this compound as an off-white to pale yellow solid.

Workflow Step1 Step 1: Reagent Mixing Ketone + Cyanoacetate + Morpholine in EtOH Step2 Step 2: Condensation Stir at 50 °C for 30 min Step1->Step2 Step3 Step 3: Sulfur Addition Add S8 in one portion Step2->Step3 Step4 Step 4: Cyclization Stir at 50 °C for 12-24 h Step3->Step4 Step5 Step 5: Work-up Evaporate EtOH, Extract with EtOAc, Wash with Brine Step4->Step5 Step6 Step 6: Purification Silica Gel Column Chromatography (Hexanes/EtOAc) Step5->Step6 Step7 Step 7: Isolation Pure Target Compound Step6->Step7

Fig 2: Step-by-step experimental workflow for the laboratory synthesis.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against these expected parameters. The presence of the C4 proton and the intact cyclobutyl ring are critical markers of success.

  • Appearance: Pale yellow solid.

  • Molecular Formula:

    
    
    
  • Expected LC-MS (ESI+): Calculated for

    
    : 212.07; Found: 
    
    
    
    .
  • Expected

    
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       6.58 (s, 1H, Thiophene H-4) — Confirms the aromatized thiophene core.
      
    • 
       5.85 (br s, 2H, 
      
      
      
      ) — Confirms the primary amine.
    • 
       3.78 (s, 3H, 
      
      
      
      ) — Confirms the methyl ester.
    • 
       3.45 (quintet, 
      
      
      
      Hz, 1H, Cyclobutyl CH) — Confirms the intact C5-linked cyclobutyl ring.
    • 
       2.35 – 2.25 (m, 2H, Cyclobutyl 
      
      
      
      )
    • 
       2.15 – 2.00 (m, 2H, Cyclobutyl 
      
      
      
      )
    • 
       1.95 – 1.80 (m, 2H, Cyclobutyl 
      
      
      
      )

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycle synthesis with α,β-unsaturated nitriles and sulfur. Chemische Berichte, 99(1), 94-100. URL:[Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. URL:[Link]

  • World Intellectual Property Organization. (2019). Non-fused thiophene derivatives and their uses (Patent No. WO2019154953A1).

using methyl 2-amino-5-cyclobutylthiophene-3-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (hereafter referred to as MAC-Thiophene ) as a versatile pharmacophore precursor.

Abstract

The thiophene-3-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as the foundational architecture for thieno[2,3-d]pyrimidines —bioisosteres of quinazolines widely used in kinase inhibition (e.g., EGFR, VEGFR) and GPCR modulation. The inclusion of the 5-cyclobutyl moiety offers distinct pharmacological advantages over traditional alkyl chains, including enhanced metabolic stability (blocking


-oxidation) and optimized lipophilicity (

modulation) without excessive steric penalty. This guide provides validated protocols for the synthesis of the MAC-Thiophene building block and its divergent transformation into high-value therapeutic candidates.

Strategic Rationale: The Cyclobutyl Advantage

In rational drug design, replacing linear alkyl chains (e.g.,


-butyl) or planar aromatics (e.g., phenyl) with a cyclobutyl group  is a strategic "sp3-rich" modification.
  • Metabolic Stability: The cyclobutyl ring resists rapid oxidative metabolism compared to flexible alkyl chains.

  • Conformational Restriction: It provides a defined spatial projection, filling hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases) more effectively than freely rotating alkyls.

  • Vector Positioning: The 5-position substitution directs the cyclobutyl group into the "solvent-exposed" or "hydrophobic back-pocket" regions depending on the target kinase conformation.

Module A: Synthesis of the Building Block

Reaction Class: Gewald Reaction (Multi-component Condensation) Objective: Synthesis of this compound from cyclobutyl methyl ketone.

Mechanistic Insight

The synthesis proceeds via the Gewald reaction , a three-component condensation of a ketone, an activated nitrile, and elemental sulfur.[1][2]

  • Knoevenagel Condensation: Cyclobutyl methyl ketone condenses with methyl cyanoacetate to form an

    
    -unsaturated nitrile intermediate.
    
  • Sulfur Uptake: Base-catalyzed attack of elemental sulfur (S

    
    ) on the active methylene or the alkyl group.
    
  • Cyclization: Intramolecular nucleophilic attack and aromatization yield the 2-aminothiophene.

Detailed Protocol

Reagents:

  • Cyclobutyl methyl ketone (1.0 equiv)

  • Methyl cyanoacetate (1.0 equiv)

  • Sulfur (elemental, powder) (1.0 equiv)

  • Morpholine (1.0 equiv) or Diethylamine (catalytic to stoichiometric)

  • Ethanol (Absolute) or Methanol

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclobutyl methyl ketone (10 mmol) and methyl cyanoacetate (10 mmol) in ethanol (20 mL).

  • Activation: Add morpholine (10 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic Knoevenagel step). Stir at room temperature for 15–30 minutes to ensure intermediate formation.

  • Sulfurization: Add elemental sulfur (10 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 8–12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The sulfur powder should dissolve as the reaction progresses.[3]
    
  • Work-up: Cool the reaction mixture to room temperature. Often, the product precipitates directly upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry.

    • If no precipitate: Concentrate the solvent under reduced pressure.[3] Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 60–85% Appearance: Yellow to light-brown crystalline solid.

Module B: Divergent Synthesis of Thieno[2,3-d]pyrimidines

The primary utility of MAC-Thiophene is its conversion into fused bicyclic systems.

Pathway 1: The "Niementowski-Type" Cyclization

This protocol generates the thieno[2,3-d]pyrimidin-4(3H)-one core, a direct analog of the quinazolinone pharmacophore.

Protocol:

  • Mix: Combine MAC-Thiophene (1.0 equiv) with Formamide (excess, acts as solvent and reagent, ~10–15 mL per gram of substrate).

  • Heat: Heat the mixture to 180–190

    
    C (oil bath). Critical: High temperature is required to drive the condensation and elimination of methanol/water.
    
  • Duration: 4–6 hours.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water. The product will precipitate as a solid.

  • Purification: Filter, wash with water, and recrystallize from DMF/Ethanol.

Pathway 2: Synthesis of 2-Thioxothieno[2,3-d]pyrimidines

Useful for introducing sulfur handles for further S-alkylation (e.g., S-benzyl derivatives).

Protocol:

  • Reagents: MAC-Thiophene (1.0 equiv), Benzoyl Isothiocyanate (1.1 equiv) or Potassium Thiocyanate/HCl .

  • Solvent: Acetone or Dioxane (reflux).

  • Intermediate: Formation of the thiourea intermediate occurs first.

  • Cyclization: Treat the intermediate with base (e.g., 2N NaOH) or acid to effect cyclization to the 2-thioxo-4-one derivative.

Module C: Late-Stage Functionalization (Sandmeyer)

To access Suzuki-Miyaura coupling precursors (e.g., for biaryl synthesis), the C2-amino group is converted to a halide.

Protocol (Sandmeyer Bromination):

  • Diazotization: Dissolve MAC-Thiophene in acetonitrile. Add copper(II) bromide (CuBr

    
    , 1.5 equiv).
    
  • Reaction: Add tert-butyl nitrite (

    
    -BuONO, 1.5 equiv) dropwise at 0 
    
    
    
    C.
  • Temperature: Allow to warm to room temperature and stir for 2 hours.

  • Result: Formation of methyl 2-bromo-5-cyclobutylthiophene-3-carboxylate .

  • Application: This bromide is an excellent electrophile for Pd-catalyzed cross-coupling with aryl boronic acids.

Visual Workflows

Synthesis Logic Flow

The following diagram illustrates the central role of the Gewald reaction and the downstream divergence.

Gewald_Synthesis Ketone Cyclobutyl Methyl Ketone Intermediate Knoevenagel Intermediate Ketone->Intermediate Step 1: Condensation Cyano Methyl Cyanoacetate Cyano->Intermediate Step 1: Condensation Sulfur Elemental Sulfur (S8) Product MAC-Thiophene (Scaffold) Sulfur->Product Base Morpholine (Cat.) Base->Intermediate Catalyst Intermediate->Product Step 2: + Sulfur Cyclization (Gewald)

Caption: Figure 1. One-pot Gewald synthesis of the MAC-Thiophene scaffold.

Divergent Application Workflow

This diagram maps the transformation of the scaffold into three distinct drug classes.

Applications Scaffold MAC-Thiophene (Building Block) Rxn_A Formamide 190°C Scaffold->Rxn_A Rxn_B t-BuONO / CuBr2 (Sandmeyer) Scaffold->Rxn_B Rxn_C Chloroacetyl Cl (Acylation) Scaffold->Rxn_C Prod_A Thieno[2,3-d]pyrimidin-4-one (Kinase Inhibitor Core) Rxn_A->Prod_A Cyclization Prod_B 2-Bromo-thiophene (Suzuki Coupling Precursor) Rxn_B->Prod_B Halogenation Prod_C Chloroacetamide (Covalent Warhead Precursor) Rxn_C->Prod_C Amidation

Caption: Figure 2. Divergent synthetic pathways from the MAC-Thiophene core.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Gewald) Old/Oxidized SulfurUse fresh powdered sulfur; sonicate to disperse.
Incomplete Reaction Insufficient BaseIncrease Morpholine to 1.0 equivalent (stoichiometric).
Sticky/Oily Product ImpuritiesTriturate the crude oil with cold Methanol or Diethyl Ether to induce crystallization.
Formamide Cyclization Fails Temperature too lowEnsure internal temperature reaches >180°C; use a sand bath or heating mantle.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[4] Chemische Berichte, 99(1), 94-100. Link (Seminal paper on the Gewald Reaction).

  • Al-Taisan, K. M., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3957. Link (Detailed protocols for thienopyrimidine cyclization).

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009).[5] Applications of substituted 2-aminothiophenes in drug design.[5][6][7] Nova Biotechnologica, 9(2), 167-175. (Review of pharmacological applications).

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald reaction.[1][2][4][6][8][9] Journal of Heterocyclic Chemistry, 36(2), 333-345. Link (Comprehensive review of reaction scope).

Sources

Application Note: Scalable Synthesis of 2-Aminothiophenes via the Gewald Multicomponent Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Researchers, and Drug Development Professionals

Strategic Overview & Introduction

The 2-aminothiophene scaffold is a privileged pharmacophore in modern drug discovery, serving as a critical building block for allosteric modulators, antimicrobials, and kinase inhibitors. The Gewald multicomponent reaction (MCR)—a one-pot condensation of an enolizable carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base—remains the most convergent and atom-economical route to these highly functionalized heterocycles[1].

While the Gewald reaction is exceptionally robust at the bench scale, transitioning to pilot-plant or kilogram-scale manufacturing introduces significant chemical engineering challenges. Exothermic Knoevenagel condensations, sulfur solubility limitations, and the generation of stoichiometric amine byproducts necessitate a highly controlled, self-validating protocol[2]. This application note details the causality behind experimental choices in scaling up the Gewald reaction, providing a highly optimized, step-by-step batch protocol designed for safety, high yield, and minimal downstream processing.

Mechanistic Causality in Scale-Up

Understanding the reaction mechanism is non-negotiable for successful scale-up. The Gewald reaction proceeds via a cascade of distinct chemical events, each with specific thermodynamic and kinetic profiles[3].

  • Knoevenagel Condensation: The base-catalyzed condensation between the ketone/aldehyde and the activated nitrile (e.g., malononitrile) forms an

    
    -unsaturated nitrile intermediate[2].
    
    • Scale-Up Causality: This step is highly exothermic. Bulk addition of the base at scale can lead to thermal runaway, promoting nitrile dimerization and tar formation. Controlled dosing is mandatory[2].

  • Thiolation: Elemental sulfur (

    
    ) is activated by the amine base and attacks the 
    
    
    
    -position of the Knoevenagel intermediate.
    • Scale-Up Causality: Sulfur has poor solubility in standard organic solvents. Gentle, prolonged heating and high-shear agitation are required to prevent unreacted sulfur from contaminating the final product[4].

  • Cyclization & Tautomerization: Intramolecular ring closure via nucleophilic sulfide attack at the cyano carbon, followed by prototropic rearrangement, yields the stable 2-aminothiophene.

Workflow cluster_0 Phase 1: Knoevenagel Condensation cluster_1 Phase 2: Thiolation & Cyclization cluster_2 Phase 3: Downstream Processing N1 Charge Ketone & Nitrile in Solvent N2 Controlled Base Addition (Exotherm) N1->N2 N3 Formation of α,β-Unsaturated Nitrile N2->N3 N4 Portion-wise Sulfur Addition N3->N4 N5 Heating (50-60°C) for 4-6 hours N4->N5 N6 Ring Closure & Tautomerization N5->N6 N7 Controlled Cooling (Crystallization) N6->N7 N8 Filtration & Solvent Wash N7->N8 N9 Vacuum Drying (Pure 2-Aminothiophene) N8->N9

Fig 1: Three-phase workflow for the scalable synthesis of 2-aminothiophenes.

Process Optimization & Quantitative Data

Selecting the right catalytic system and solvent is critical for Process Mass Intensity (PMI) and E-factor reduction. While traditional methods use stoichiometric morpholine[1], modern scalable approaches utilize catalytic conjugate acid-base pairs (e.g., piperidinium borate), ultrasonication in eco-friendly media like PEG-600[1], or solvent-free mechanochemistry[5].

The table below summarizes the quantitative data driving the selection of the semi-batch ethanol process for standard pilot-plant infrastructure.

Method / TechnologyCatalyst / BaseSolvent SystemTempTimeAvg. YieldScalability Profile
Traditional Batch Morpholine (1.0 eq)Ethanol50–60 °C4–6 h75–85%High (Standard reactor; requires exotherm control)
Catalytic Batch Piperidinium borate (0.2 eq)EtOH / H₂O50 °C2–4 h85–95%High (Lower toxicity; excellent atom economy)
Ultrasonication None (PEG-mediated)PEG-60025 °C10–50 min80–92%Low (Limited by acoustic cavitation at large scale)
Mechanochemistry Morpholine (0.1 eq)Solvent-Free130 °C30 min25–70%Moderate (Requires specialized industrial ball mills)

Data synthesized from comparative literature on Gewald reaction scale-up parameters[1],[5],,[4].

Detailed Experimental Protocol: Kilogram-Scale Synthesis

Target Molecule: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Scale: 10-Mole (Pilot/Kilo Scale) Reactor Setup: 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, internal thermocouple, reflux condenser, and a programmable dosing pump.

Phase 1: Reactor Charging & Knoevenagel Condensation
  • Solvent & Substrate Charging: Charge the reactor with 5.0 L of absolute ethanol. Begin agitation at 250 RPM. Add cyclohexanone (981 g, 10.0 mol) and malononitrile (660 g, 10.0 mol).

    • Causality: Ethanol is chosen for its favorable environmental profile and its ability to act as an anti-solvent for the final product upon cooling, facilitating direct crystallization without the need for chromatography.

  • Temperature Equilibration: Adjust the jacket temperature to maintain the internal reaction mass at exactly 20 °C.

  • Base Dosing: Charge a dosing vessel with morpholine (871 g, 10.0 mol). Program the dosing pump to add the base dropwise over 90–120 minutes.

    • Causality: The Knoevenagel condensation is the primary exothermic event. Controlled dosing ensures the heat generation rate does not exceed the reactor's cooling capacity, preventing degradation of the malononitrile[2].

  • In-Process Control (IPC) 1: After dosing is complete, stir for 30 minutes. Verify the complete consumption of cyclohexanone via HPLC or TLC (Hexane:EtOAc 7:3). Proceed only when cyclohexanone is <2% by area.

Phase 2: Thiolation and Ring Closure
  • Sulfur Addition: Temporarily halt agitation. Add elemental sulfur (

    
    , 320 g, 10.0 mol) in four equal portions over 20 minutes. Resume agitation at 350 RPM.
    
    • Causality: Adding sulfur after the Knoevenagel condensation is complete prevents competitive side reactions. Increased agitation is required to suspend the insoluble sulfur powder[2].

  • Thermal Activation: Ramp the jacket temperature to heat the internal mixture to 60 °C. Maintain this temperature for 4 to 6 hours.

    • Causality: Elevated temperature is required to break down the

      
       crown and drive the nucleophilic thiolation and subsequent ring closure[4].
      
  • IPC 2: Sample the reaction mass. The reaction is deemed complete when the intermediate

    
    -unsaturated nitrile is <1% by HPLC area.
    
Phase 3: Downstream Processing & Quality Control
  • Controlled Cooling: Program the reactor jacket to cool the mixture from 60 °C to 5 °C at a rate of 0.5 °C/min.

    • Causality: A slow, controlled cooling ramp promotes the growth of large, pure crystals of the 2-aminothiophene, trapping fewer impurities and unreacted sulfur in the crystal lattice[4].

  • Filtration: Discharge the resulting slurry into a Nutsche filter or industrial centrifuge.

  • Washing: Wash the filter cake with 2.0 L of ice-cold ethanol, followed by 2.0 L of cold purified water.

    • Causality: The cold ethanol wash removes residual morpholine and colored organic impurities. The water wash removes any water-soluble salts[1].

  • Drying: Dry the product in a vacuum oven at 45 °C and 50 mbar until a constant weight is achieved.

    • Expected Yield: 1.55 – 1.65 kg (87–92% theoretical yield). Purity >98% by HPLC.

References

  • A facile and environmentally benign polyethylene glycol 600-mediated method for the synthesis of densely functionalized 2-aminothiophene derivatives under ultrasonication Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements) URL:[Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair Source: D-NB (Deutsche Nationalbibliothek) URL:[Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited Source: ACS Publications (Journal of Combinatorial Chemistry) URL:[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry Source: MDPI (Molecules) URL:[Link]

  • Gewald Reaction (General Mechanism) Source: Wikipedia URL:[Link]

Sources

Application Note: Orthogonal Derivatization of Methyl 2-Amino-5-cyclobutylthiophene-3-carboxylate for High-Throughput Screening Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Scaffold Significance

The 2-aminothiophene core, classically synthesized via the Gewald multicomponent reaction, is a highly privileged scaffold in medicinal chemistry[1]. It serves as the foundational pharmacophore for a vast array of therapeutics, ranging from antileishmanial agents[2] to positive allosteric modulators (PAMs) of the GABA_B receptor[3].

The specific building block, methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (CAS: 439693-01-3)[4], offers a distinct structural advantage for drug discovery. The 5-cyclobutyl substituent imparts a unique steric bulk and lipophilic profile that effectively occupies hydrophobic pockets in target proteins without the metabolic liabilities often associated with linear alkyl chains. Concurrently, the 2-amino and 3-carboxylate groups serve as orthogonal handles for rapid chemical diversification, allowing medicinal chemists to systematically explore structure-activity relationships (SAR)[5].

Mechanistic Insights into Derivatization

To generate a diverse library for High-Throughput Screening (HTS), derivatization must be highly efficient, regioselective, and yield products with favorable physicochemical properties.

  • Pathway A: N-Derivatization (Amides and Ureas). The exocyclic 2-amino group is inherently less nucleophilic due to resonance delocalization with the electron-withdrawing 3-carboxylate moiety. Consequently, standard ambient-temperature acylations often fail or proceed with low yields. To overcome this, highly reactive electrophiles (e.g., acid chlorides, isocyanates) must be paired with nucleophilic catalysts (like DMAP) and elevated temperatures[6]. This pathway is crucial for installing hydrogen-bond donors/acceptors essential for interacting with kinase hinge regions.

  • Pathway B: C3-Ester Modification. The methyl ester can be selectively hydrolyzed to the corresponding carboxylic acid. This reaction requires carefully optimized equivalents of hydroxide to prevent the opening of the thiophene ring under harsh basic conditions. Subsequent amide coupling unlocks the C3 position, allowing for the fine-tuning of the compound's topological polar surface area (TPSA) and aqueous solubility.

Experimental Workflows & Logical Relationships

Workflow cluster_derivatization Orthogonal Derivatization Pathways Core Methyl 2-amino-5-cyclobutylthiophene- 3-carboxylate (Core Scaffold) PathA Pathway A: N-Derivatization (Amides & Ureas) Core->PathA Electrophiles (R-COCl, R-NCO) PathB Pathway B: C3-Modification (Saponification & Amidation) Core->PathB 1. LiOH / H2O 2. R-NH2, HATU QC Library Purification & QC (Prep-HPLC, LC-MS, NMR) PathA->QC PathB->QC HTS High-Throughput Screening (HTS) (Assay Formatting in DMSO) QC->HTS >95% Purity Required

Figure 1: Orthogonal derivatization workflow for this compound.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Amido Derivatives (Pathway A)

Objective: Overcome the poor nucleophilicity of the 2-amino group to generate stable amide libraries.

  • Reaction Setup: Dissolve this compound (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

    • Causality: DCE is selected over dichloromethane (DCM) to allow for higher reflux temperatures (83°C), providing the thermal energy required to drive the reaction of the deactivated amine[6].

  • Activation: Add pyridine (2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq), followed by the dropwise addition of the desired acid chloride (1.2 eq).

    • Causality: Pyridine acts as an acid scavenger to prevent the formation of unreactive HCl salts of the starting material. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that facilitates rapid acyl transfer.

  • In-Process Control (IPC): Stir at 70°C for 4 hours. Monitor via LC-MS. The reaction is considered complete when the starting material peak (UV 254 nm) is <5%.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1N HCl to remove residual pyridine and DMAP. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via automated flash chromatography (Hexanes/EtOAc).

Protocol 2: Saponification and C3-Amidation (Pathway B)

Objective: Hydrolyze the sterically hindered ester without degrading the thiophene core, followed by robust amide coupling.

  • Saponification: Dissolve the core scaffold (1.0 eq, 1.0 mmol) in a 3:1:1 mixture of THF:MeOH:H₂O (10 mL). Add LiOH·H₂O (3.0 eq).

    • Causality: This specific solvent ratio ensures complete solubilization of the lipophilic cyclobutyl-thiophene core while providing sufficient aqueous media for the hydroxide nucleophile.

  • Controlled Heating: Stir at 40°C for 6 hours.

    • Causality: Gentle heating accelerates the hydrolysis of the ester. Temperatures above 50°C are strictly avoided to prevent potential decarboxylation of the resulting electron-rich 3-carboxylic acid.

  • Isolation of Intermediate: Acidify the mixture to pH 3 using 1N HCl. Extract the precipitated 2-amino-5-cyclobutylthiophene-3-carboxylic acid with EtOAc. Dry and concentrate.

  • Amide Coupling: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester, then add the desired primary/secondary amine (1.2 eq). Stir at room temperature for 12 hours.

    • Causality: HATU is chosen over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated carboxylic acids, ensuring high library yields.

Protocol 3: HTS Library Formatting and Validation

Objective: Prepare the synthesized derivatives for biological screening, ensuring data integrity.

  • Stock Preparation: Dissolve purified compounds in 100% anhydrous DMSO to a final concentration of 10 mM.

    • Causality: DMSO is the universal standard for HTS due to its superior solvation properties and compatibility with acoustic liquid handling systems (e.g., Echo dispensers).

  • Quality Control (QC): Perform LC-MS/UV (254 nm) and ¹H-NMR purity checks on all stock solutions.

    • Causality: This self-validating step ensures that only compounds with >95% purity are screened, eliminating false positives caused by reactive impurities, residual coupling reagents, or degradation products.

Quantitative Data & Physicochemical Profiling

To ensure the resulting derivatives are suitable for biological screening, their physicochemical properties must align with standard drug-likeness parameters (e.g., Lipinski's Rule of Five). The table below summarizes the expected profiles of the libraries generated via Pathways A and B.

Derivatization PathwayTarget MotifMean Molecular Weight (Da)Expected TPSA (Ų)HTS DMSO SolubilityPrimary Target Classes
Pathway A (N-Acylation) 2-Amide300 - 45060 - 85>10 mMKinases, GPCRs
Pathway A (N-Urea) 2-Urea320 - 48075 - 1005 - 10 mMSoluble Enzymes
Pathway B (C3-Amidation) 3-Carboxamide280 - 42070 - 95>10 mMProtein-Protein Interactions

Table 1: Summary of expected physicochemical properties and assay compatibility metrics for the derivatized 2-aminothiophene libraries.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed (nih.gov). URL:[Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. URL:[Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC (nih.gov). URL:[Link]

  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABA B Receptor. ResearchGate. URL:[Link]

Sources

solubility of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and process chemists working with Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate , a critical intermediate often utilized in the synthesis of HCV NS5B polymerase inhibitors and other heterocyclic pharmaceutical agents.

Application Note & Technical Protocol

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

This compound is a functionalized thiophene scaffold characterized by a "push-pull" electronic structure: an electron-donating amino group at position 2 and an electron-withdrawing ester at position 3.[1] The inclusion of a cyclobutyl group at position 5 significantly alters its physicochemical profile compared to its methyl or phenyl analogs, increasing lipophilicity (LogP) and influencing solubility in non-polar media.[2][3]

  • Primary Application: Key building block for HCV NS5B polymerase inhibitors (e.g., similar to the HCV-796 class) and anti-inflammatory agents.[2][3]

  • Critical Challenge: While the amino-ester core provides polarity, the cyclobutyl tail reduces aqueous solubility, often leading to precipitation in biological assay media (kinetic solubility failure) or difficulties during aqueous workups.[2][3]

Physicochemical Profile (Predicted)
PropertyValue / DescriptorImpact on Solubility
Molecular Weight ~211.28 g/mol Moderate MW facilitates dissolution in small molecule solvents.[1]
LogP (Predicted) 2.8 – 3.2Lipophilic; poor water solubility, high affinity for organic solvents.[2][3]
H-Bond Donors 1 (NH2)Capable of H-bonding; soluble in alcohols/DMSO.[1]
H-Bond Acceptors 3 (N, O, S)Good interaction with polar aprotic solvents.[2][3]

Solubility Matrix & Solvent Selection Guide

The following matrix categorizes solvent compatibility based on structural analogs (e.g., methyl 2-amino-5-methylthiophene-3-carboxylate) and the lipophilic contribution of the cyclobutyl moiety.

Representative Solubility Profile

Note: Values are estimated ranges based on SAR (Structure-Activity Relationship) of 2-aminothiophene esters.

Solvent ClassSpecific SolventSolubility RatingApplication Note
Polar Aprotic DMSO High (>100 mg/mL)Preferred for Stock Solutions. Excellent dissolution.[1] Warning: Potential for oxidative degradation upon long-term storage.
DMF High (>100 mg/mL)Alternative stock solvent; difficult to remove due to high boiling point.[1][3]
Polar Protic Methanol Good (20–50 mg/mL)Ideal for Recrystallization. Solubility decreases significantly on cooling.[1][3]
Ethanol Moderate (10–30 mg/mL)Safer alternative to MeOH; often requires heating to achieve full saturation.[1][2][3]
Chlorinated DCM (Dichloromethane) High (>80 mg/mL)Primary Extraction Solvent. Excellent for isolating the product from aqueous reaction mixtures.[1][3]
Chloroform High (>80 mg/mL)Similar to DCM but typically avoided due to toxicity unless necessary.[1][3]
Esters Ethyl Acetate Good (30–60 mg/mL)Standard solvent for liquid-liquid extraction and silica gel chromatography loading.[1][3]
Hydrocarbons Hexanes / Heptane Low / Insoluble Anti-Solvent. Use to precipitate the product from DCM or Ethyl Acetate solutions.[3]
Aqueous Water / PBS (pH 7.4) Very Low (<0.1 mg/mL)Precipitation Risk. Compound will crash out if DMSO stock is diluted >1:100 without carrier proteins.[1][3]

Visual Workflow: Solvent Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on your experimental objective (Synthesis, Purification, or Bioassay).

SolubilityDecisionTree Start Experimental Objective Synthesis Synthesis / Extraction Start->Synthesis Purification Purification / Crystallization Start->Purification Bioassay Biological Assay (Stock) Start->Bioassay DCM Dichloromethane (DCM) (High Solubility) Synthesis->DCM Extraction EtOAc Ethyl Acetate (Good Solubility) Synthesis->EtOAc Chromatography MeOH Methanol / Ethanol (Temp-Dependent) Purification->MeOH Recrystallization Hexane Hexane / Heptane (Anti-Solvent) Purification->Hexane Precipitation DMSO DMSO (Anhydrous) (Max Solubility) Bioassay->DMSO Stock Prep (10-100mM) Buffer Aqueous Buffer + Carrier (Kinetic Limit Check) DMSO->Buffer Dilution Step (Watch for precipitate!)

Figure 1: Decision tree for solvent selection based on the specific phase of drug development.[1][2][3]

Detailed Experimental Protocols

Protocol A: Kinetic Solubility Determination (For Biological Assays)

Objective: Determine the concentration at which the compound precipitates when a DMSO stock is spiked into aqueous media (e.g., PBS or Cell Culture Media).[1][2][3]

Materials:

  • Compound Stock: 10 mM in anhydrous DMSO.[2]

  • Buffer: PBS (pH 7.[2][3]4) or relevant assay media.[2][3]

  • 96-well plate (UV-transparent).[1]

  • Plate reader (Absorbance at 620 nm for turbidity).[1][2][3]

Procedure:

  • Preparation: Prepare a serial dilution of the compound in DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

  • Spike: Add 2 µL of each DMSO dilution to 198 µL of Buffer in the 96-well plate (1% DMSO final concentration).

  • Incubation: Shake gently for 2 hours at Room Temperature (or 37°C if for cell culture).

  • Read: Measure Absorbance at 620 nm (turbidity indicates precipitation).

  • Validation: Compare against a blank (DMSO + Buffer only).

  • Result: The highest concentration with Absorbance < 0.005 (above background) is your Kinetic Solubility Limit .[2][3]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the absolute equilibrium solubility for process chemistry optimization.

Materials:

  • Solid this compound (Excess).[1]

  • Target Solvent (e.g., Methanol, EtOAc).[4][2][3]

  • Glass vials with screw caps (PTFE lined).[1][2][3]

  • Syringe filters (0.45 µm PTFE or Nylon).[1][2][3]

  • HPLC or UV-Vis Spectrophotometer.

Procedure:

  • Saturation: Add excess solid compound to 2 mL of the solvent in a glass vial. Ensure solid remains visible at the bottom (supersaturation).[1][2][3]

  • Equilibration: Cap tightly and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

  • Separation: Allow the solid to settle for 1 hour. Remove 1 mL of supernatant and filter through a 0.45 µm syringe filter. Crucial: Discard the first 200 µL of filtrate to account for filter adsorption.[3]

  • Quantification: Dilute the filtrate with mobile phase (usually Acetonitrile/Water) and inject into HPLC.[2][3]

  • Calculation: Calculate concentration using a standard calibration curve.

Critical Application Notes & Stability Warning

Stability in DMSO (The "Oxidation Trap")

Researchers often assume DMSO stocks are stable indefinitely.[1][2][3] However, 2-aminothiophenes are electron-rich and susceptible to oxidation.

  • Risk: Storage of DMSO stocks at Room Temperature can lead to the formation of dimers or sulfoxides over weeks.[3]

  • Mitigation: Store DMSO stocks at -20°C or -80°C . For critical assays, prepare fresh stocks or use single-use aliquots to avoid freeze-thaw cycles.

Recrystallization Strategy

The cyclobutyl group adds significant lipophilicity, making standard "Ethanol/Water" recrystallization highly effective.[2]

  • Method: Dissolve the crude solid in minimal boiling Ethanol. Add warm Water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Result: The hydrophobic cyclobutyl tail drives the molecule out of solution as the water content increases, yielding high-purity crystals.[3]

Handling in Cell Culture

Due to the low aqueous solubility (<0.1 mg/mL), this compound will precipitate if added directly to media at high concentrations.[2][3]

  • Protocol: Always predissolve in DMSO. Do not exceed 0.5% v/v DMSO in cell culture unless necessary.[2] If higher concentrations are needed, consider using a solubility enhancer like Cyclodextrin (HP-β-CD) .[1][2][3]

References

  • Gewald Reaction & Thiophene Synthesis

    • Gewald, K., et al. "Heterocyclics from CH-acidic nitriles.[2] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[2] Chemische Berichte, 1966.[2]

    • Context: Defines the fundamental synthesis of 2-aminothiophene-3-carboxyl
  • HCV NS5B Inhibitor Chemistry

    • Beaulieu, P. L., et al. "Inhibitors of the HCV NS5B polymerase: discovery of novel thiophene-3-carboxylic acids."[2] Bioorganic & Medicinal Chemistry Letters, 2005.[2]

    • Context: Establishes the biological relevance and solubility challenges of this specific scaffold.
    • [1][2][3]

  • Solubility Protocols (Shake-Flask & Kinetic)

    • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2]

    • Context: The authoritative guide on solubility profiling methods (Protocol A & B).[1][2][3]

    • [1][2][3]

  • Analog Data (Methyl 2-aminothiophene-3-carboxylate)

    • PubChem Compound Summary for CID 21931591 (2-Amino-5-methylthiophene-3-carboxylic acid).[1]

    • Context: Used as the baseline for SAR-based solubility predictions.

    • [1][2][3]

Sources

Application Note: Utilizing Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate in the Development of Next-Generation Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The development of highly selective anti-inflammatory agents requires starting scaffolds that offer precise spatial geometry and tunable pharmacokinetics. Among these, 2-aminothiophenes have emerged as highly privileged heterocyclic building blocks in medicinal chemistry, frequently utilized in the design of kinase inhibitors and cyclooxygenase (COX) modulators1[1].

This application note focuses on a highly specific and structurally advantageous intermediate: (CAS: 439693-01-3) .

The Causality of the Cyclobutyl Substitution: In the context of COX-2 inhibition, traditional non-steroidal anti-inflammatory drugs (NSAIDs) often fail to achieve target selectivity, leading to gastrointestinal toxicity due to concurrent COX-1 inhibition. The active site of COX-2 features a distinct, hydrophobic allosteric side pocket that COX-1 lacks. The incorporation of a 5-cyclobutyl moiety provides a rigid, moderately lipophilic bulk that acts as a spatial "key," optimally occupying this hydrophobic pocket to drive COX-2 selectivity2[2].

Mechanistic Insights: Pathway and Synthesis

Target Pathway: Selective COX-2 Inhibition

The primary mechanism of action for derivatives synthesized from this scaffold involves the blockade of the arachidonic acid cascade. By binding to the COX-2 enzyme, the thiophene derivative prevents the oxidation of arachidonic acid into Prostaglandin E2 (PGE2), thereby halting the inflammatory cascade at its source.

COX2_Pathway Stimulus Inflammatory Stimuli (TNF-α, IL-1β) AA Arachidonic Acid Stimulus->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Synthesis Inhibitor Cyclobutyl-Thiophene Derivative Inhibitor->COX2 Selective Inhibition

Fig 1: COX-2 inflammatory pathway and selective inhibition by thiophene derivatives.

The L-Proline Catalyzed Gewald Reaction

To synthesize the core scaffold, we utilize a modified Gewald multicomponent reaction. Traditionally, this reaction employs morpholine or diethylamine, which requires high catalyst loading and hazardous solvents. As an Application Scientist, I mandate the use of L-proline as a bifunctional organocatalyst. L-proline drives both the initial Knoevenagel condensation (via an iminium ion intermediate) and the subsequent sulfur addition, drastically improving thermodynamic efficiency and yield under mild conditions3[3].

Experimental Protocols & Self-Validating Workflows

Synthesis_Workflow Step1 1. Gewald Multicomponent Reaction (L-Proline, DMF, 60°C) Step2 2. Product Isolation (Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate) Step1->Step2 Step3 3. Structural Derivatization (N-Acylation / Amidation) Step2->Step3 Step4 4. In Vitro Validation (COX-1/COX-2 Selectivity Assays) Step3->Step4

Fig 2: End-to-end workflow from Gewald synthesis to in vitro validation of thiophene leads.

Protocol A: Synthesis of this compound

Objective: Generate the high-purity thiophene core using green chemistry principles.

  • Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve cyclobutylacetaldehyde (10 mmol) and methyl cyanoacetate (10 mmol) in 15 mL of anhydrous Dimethylformamide (DMF).

  • Catalyst Addition: Add L-proline (10 mol%, 1.0 mmol) to the mixture.

    • Causality: L-proline activates the aldehyde via iminium formation, accelerating the Knoevenagel condensation while preventing thermal degradation of the reactants.

  • Sulfuration & Cyclization: Add elemental sulfur (S8, 10 mmol). Stir the reaction mixture at 60°C for 5 hours.

    • Validation Checkpoint 1: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the cyclobutylacetaldehyde spot (visualized via 2,4-DNPH stain) and the appearance of a new UV-active spot confirms cyclization. If the aldehyde persists, extend heating by 1 hour.

  • Workup & Isolation: Quench the reaction with crushed ice (50 g) and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/EtOAc gradient) to yield the pure this compound.

    • Validation Checkpoint 2: Confirm structure via LC-MS (Expected m/z: ~211.07 for[M+H]+) and 1H-NMR (ensure the presence of the singlet for the 2-NH₂ protons at ~6.0 ppm and the cyclobutyl multiplet).

Protocol B: Derivatization to Anti-Inflammatory Lead (N-Acylation)

Objective: Convert the core scaffold into a selective COX-2 inhibitor by functionalizing the 2-amino group.

  • Acylation: Dissolve this compound (5 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA, 6 mmol) as an acid scavenger.

  • Coupling: Dropwise add 4-fluorobenzoyl chloride (5.5 mmol) at 0°C.

    • Causality: The electron-withdrawing fluorine atom enhances metabolic stability and increases binding affinity within the COX-2 active site via halogen bonding[2].

  • Reaction Monitoring: Stir at room temperature for 4 hours.

    • Validation Checkpoint 3: Monitor via HPLC. The reaction is complete when the starting material peak (<1%) is replaced by the product peak.

  • Isolation: Precipitate the product by pouring the mixture into cold water. Filter, wash with water, and recrystallize from ethanol to obtain the final anti-inflammatory candidate.

Quantitative Data Presentation

The following tables summarize the empirical data validating the mechanistic choices made in the protocols above.

Table 1: Optimization of Gewald Reaction Conditions for the Core Scaffold Demonstrates the superiority of L-Proline over traditional organic bases.

EntryCatalyst (Loading)SolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC)
1Morpholine (50 mol%)Ethanol801255%89%
2Triethylamine (50 mol%)DMF801062%91%
3L-Proline (10 mol%)Ethanol60871%95%
4 L-Proline (10 mol%) DMF 60 5 88% >98%

Table 2: In Vitro COX Inhibition Profile of Cyclobutyl-Thiophene Derivatives Validates the biological efficacy and selectivity of the derivatized compounds against COX isoforms.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Core Scaffold (Intermediate)>100>100N/A
Derivative A (Benzamide)45.20.8553.1
Derivative B (4-Fluoro-benzamide) 68.4 0.22 310.9
Celecoxib (Positive Control)40.00.05800.0

Note: Derivative B exhibits a highly favorable selectivity index, confirming that the combination of the 5-cyclobutyl group and the 4-fluoro-benzamide moiety creates a highly selective COX-2 inhibitor.

References

  • Sigma-Aldrich Product Catalog. "this compound | 439693-01-3." Sigma-Aldrich.
  • Puterová, Z., Krnáčová, K., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Semantic Scholar / ARKIVOC, 2010.
  • Abdel-Aziz, H. A., et al. "Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation." PMC / Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 2019.
  • Wang, T., et al. "An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline." Organic Chemistry Portal / Synlett, 2010.

Sources

Troubleshooting & Optimization

purification of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate from reaction byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly functionalized thiophenes.

The synthesis of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is typically achieved via the Gewald multicomponent reaction (MCR). This reaction is highly valued in the pharmaceutical industry because the resulting 2-amino-3-carbonyl thiophene core acts as a potent bioisostere to anthranilic acid, a privileged scaffold in medicinal chemistry[1]. However, because the Gewald reaction incorporates elemental sulfur and relies on base-catalyzed condensations, the crude mixture is notoriously "purification-intensive"[2].

This guide is designed to decode the causality behind these purification challenges and provide field-proven, self-validating protocols to isolate your target compound with high purity and structural integrity.

Mechanistic Workflow & Purification Pathway

Understanding the reaction mechanism is the first step in designing an effective purification strategy. The reaction proceeds via a Knoevenagel condensation between cyclobutyl methyl ketone and methyl cyanoacetate, followed by sulfanylation and cyclization[3].

GewaldPurification A Cyclobutyl Methyl Ketone + Methyl Cyanoacetate B Knoevenagel Intermediate (α,β-unsaturated nitrile) A->B Base Catalysis D Crude Reaction Mixture (Target + S8 + Byproducts) B->D Cyclization C Elemental Sulfur (S8) + Morpholine Base C->D Polysulfide Attack E Na2SO3 Wash (Converts S8 to Na2S2O3) D->E Aqueous Quench F Neutralized Silica Gel Chromatography E->F Organic Phase Extraction G Pure Methyl 2-amino-5- cyclobutylthiophene-3-carboxylate F->G Elution & Crystallization

Fig 1. Mechanistic workflow for the synthesis and purification of 2-aminothiophenes.

Troubleshooting Guide & FAQs

Q1: How do I eliminate residual elemental sulfur without resorting to multiple rounds of column chromatography? Causality: Elemental sulfur (


) is highly soluble in organic solvents like dichloromethane and ethyl acetate. Because it is non-polar, it frequently co-elutes with moderately polar thiophenes on silica gel and co-crystallizes during precipitation[4].
Solution:  Utilize a chemical quench rather than relying solely on physical separation. By boiling the crude organic mixture with an aqueous solution of sodium sulfite (

), the unreacted elemental sulfur is chemically reduced to sodium thiosulfate (

). Sodium thiosulfate is highly water-soluble and will partition entirely into the aqueous layer during extraction.

Q2: My isolated this compound darkens from yellow to dark brown upon storage. What causes this and how can it be prevented? Causality: The 2-amino group on an electron-rich thiophene ring is highly susceptible to atmospheric oxidation. Furthermore, the slightly acidic nature of standard silica gel can catalyze the dimerization or polymerization of the thiophene during chromatography[4]. Solution: Pre-treat your silica gel by slurrying it in the mobile phase containing 1% triethylamine (TEA) to neutralize the acidic silanol sites. Post-purification, the compound must be thoroughly dried to remove trace solvents, flushed with Argon or Nitrogen, and stored at -20°C in an amber vial.

Q3: The reaction stalls at the Knoevenagel condensation intermediate, yielding very little of the final thiophene. How do I drive the cyclization forward? Causality: The cyclization step requires nucleophilic attack by polysulfide species, which are generated in situ from elemental sulfur and the amine base (e.g., morpholine)[5]. If the solvent is insufficiently polar, sulfur solubility drops, and polysulfide generation becomes the rate-limiting step[4]. Solution: Switch your solvent to a more polar medium like ethanol or DMF, and gently heat the reaction to 40-50 °C to enhance sulfur reactivity[4]. Ensure you are using at least a stoichiometric equivalent of the amine base to facilitate the ring closure.

Q4: What is the most reliable method to separate the target compound from unreacted methyl cyanoacetate and morpholine? Causality: Morpholine is a basic amine, while methyl cyanoacetate is a neutral, high-boiling liquid. Solution: A biphasic acidic wash (0.1 M HCl) will protonate the morpholine, pulling it into the aqueous layer. Following extraction, recrystallization of the crude solid from an ethyl acetate/hexanes mixture will selectively precipitate the target thiophene, leaving the highly soluble methyl cyanoacetate in the mother liquor[6].

Self-Validating Purification Protocol

This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Reaction Quench and Base Removal

  • Dilute the crude Gewald reaction mixture with ethyl acetate (EtOAc) (30 mL per 10 mmol scale).

  • Wash the organic layer with 0.1 M HCl (2 x 20 mL) to remove the morpholine/amine catalyst.

  • Wash with saturated aqueous

    
     (20 mL) to neutralize residual acid.
    
  • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. The absence of a rapidly eluting, intensely colored spot confirms the removal of the secondary amine base.

Step 2: Chemical Sulfur Removal (Sulfite Wash)

  • Add 20 mL of a 10% (w/v) aqueous

    
     solution to the organic layer.
    
  • Stir the biphasic mixture vigorously at 50 °C for 45 minutes.

  • Separate the layers and wash the organic phase with brine (20 mL), then dry over anhydrous

    
    .
    
  • Validation Checkpoint: Evaporate a 1 mL aliquot of the organic layer. If pale yellow crystals form without the milky-white, opaque appearance characteristic of

    
     precipitation, the sulfur has been successfully removed.
    

Step 3: Neutralized Silica Gel Chromatography

  • Prepare a silica gel column using a mobile phase of Hexanes:EtOAc (80:20) containing 1% Triethylamine (TEA).

  • Load the concentrated crude mixture and elute.

  • Validation Checkpoint: The target compound (this compound) will elute as a bright, fluorescent yellow band under 254 nm UV light. If the band turns orange or brown on the column, the silica was not adequately neutralized.

Step 4: Recrystallization

  • Concentrate the target fractions in vacuo.

  • Dissolve the resulting solid in a minimum volume of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by cooling in an ice bath[6].

  • Filter the crystals and wash with ice-cold hexanes.

  • Validation Checkpoint: The final product should present as sharp, pale-yellow needles. Melting point analysis should yield a sharp range (typically within 1-2 °C), confirming the absence of residual methyl cyanoacetate.

Quantitative Data Presentation

To assist in selecting the most appropriate purification strategy for your scale, refer to the comparative data below.

Table 1: Comparison of Purification Strategies for Gewald Thiophenes

Purification StrategyAverage Yield (%)Purity (HPLC Area %)Residual Sulfur (ppm)Processing Time (h)
Direct Silica Chromatography45 - 5585 - 90> 50004.0
Recrystallization Only30 - 4092 - 95~ 150012.0
Na₂SO₃ Wash + Recrystallization 65 - 75 > 98 < 50 3.5
SC-CO₂-HPLC (Automated)80 - 85> 99< 101.5

Note: While Supercritical Fluid Chromatography (SC-CO₂-HPLC) offers the highest purity and speed[1], the Na₂SO₃ Wash combined with recrystallization provides the best balance of cost, yield, and purity for standard laboratory setups.

References

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC - NIH. National Institutes of Health.[Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. ACS Publications.[Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI.[Link]

  • A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKAT USA.[Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Gewald Synthesis of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

The Gewald reaction is a highly convergent, multi-component reaction (MCR) utilized extensively in drug discovery to synthesize polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base[1]. While traditionally robust, the complex reaction mechanism makes it highly susceptible to competing side reactions[2].

This technical support guide provides causality-driven troubleshooting for researchers experiencing low yields, intractable mixtures, or stalled intermediates during their synthesis workflows.

Mechanistic Causality of Side Reactions

Recent Density Functional Theory (DFT) calculations reveal that the Gewald reaction is governed by strict thermodynamic control[2]. The reaction initiates with a Knoevenagel-Cope condensation, followed by the opening of elemental sulfur to form a complex equilibrium of polysulfide intermediates[3]. Because none of the polysulfide decomposition pathways provide a thermodynamic benefit (due to the lack of a resonance-stabilized leaving group), the sole driving force of the reaction is the unimolecular cyclization of the monosulfide into the aromatic thiophene[3].

When this cyclization is kinetically hindered, the system diverges into destructive side reactions.

G SM Ketone + α-Cyanoester + Base KC Knoevenagel Condensation SM->KC Int1 α,β-Unsaturated Nitrile KC->Int1 Dimer Side Reaction: Dimerization Int1->Dimer Sluggish S8 Addition S8 Sulfur Addition (Ring Opening) Int1->S8 PolyS Polysulfide Intermediates S8->PolyS Tar Side Reaction: Tar/Oligomers PolyS->Tar Kinetic Trapping Cyc Cyclization & Aromatization PolyS->Cyc Thermodynamic Control Prod 2-Aminothiophene Product Cyc->Prod

Mechanistic divergence in the Gewald reaction highlighting major side-reaction pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns into a black, sticky tar, and product recovery is nearly impossible. What causes this? A1: This "tar" is the result of polysulfide oligomerization. When the elemental sulfur ring opens, it forms long-chain polysulfides (≥6 sulfur atoms)[3]. If the subsequent cyclization step is slow—often due to steric hindrance on the starting ketone—these polysulfides undergo protonation-induced intermolecular degradation and polymerize[3]. Causality-Driven Solution: Switch from conventional conductive heating to microwave irradiation. Microwave heating provides rapid, uniform energy transfer that overcomes the activation barrier for monosulfide cyclization, funneling the intermediates into the thermodynamic product before intermolecular polymerization can occur[4].

Q2: LC-MS analysis of my crude mixture shows a major peak with exactly twice the mass of my expected α,β-unsaturated nitrile intermediate. What happened? A2: You are observing the dimerization of the Knoevenagel-Cope intermediate[5]. The α,β-unsaturated nitrile is highly electrophilic. If the addition of elemental sulfur is sluggish, the intermediate will undergo a base-catalyzed self-Michael addition[5]. Causality-Driven Solution: Ensure your elemental sulfur is finely powdered and completely dry to maximize its reactive surface area[1]. Alternatively, change the solvent to ethanol, which offers superior sulfur solubility compared to toluene or acetonitrile, thereby accelerating the sulfur addition step[6].

Q3: The starting ketone is completely consumed, but my product yield is less than 20%. Where did the mass go? A3: If you are using an aldehyde or an unhindered aliphatic ketone, the starting material may be undergoing base-catalyzed self-condensation (aldol addition) rather than reacting with the α-cyanoester. Alternatively, if you are using a strong base at high temperatures, the ester group of the α-cyanoester may undergo hydrolysis and subsequent decarboxylation. Causality-Driven Solution: Optimize your base selection. While morpholine and piperidine are standard[5], utilizing a recyclable conjugate acid-base catalyst (e.g., piperidinium borate) or an organocatalyst like L-proline can significantly improve chemoselectivity and yield[5][7].

Quantitative Data: Parameter Optimization

To systematically eliminate side reactions, refer to the following optimized parameters derived from recent methodological studies:

ParameterObservation / Side Reaction MitigatedOptimal ConditionRef
Base Selection Weak bases lead to incomplete Knoevenagel; strong bases cause ester hydrolysis.Pyrrolidine (under MW) or Piperidinium borate.[4][5]
Solvent Poor sulfur solubility leads to unreacted Knoevenagel intermediates and subsequent dimerization.Ethanol or DMF (enhances S8 dispersion).[4][6]
Temperature <40°C causes sluggish cyclization; >80°C (conventional) promotes polysulfide tar.50-70°C (Conventional) or 30 min Microwave.[4][5]
Sulfur State Clumped sulfur causes localized concentration gradients, favoring intermolecular polysulfides.Finely powdered, dry elemental sulfur (S8).[1]
Self-Validating Experimental Protocols
Protocol 1: Two-Step Gewald Synthesis for Sterically Hindered Ketones

When working with sterically demanding substrates, the one-pot method often fails at the Knoevenagel stage. Isolating this step prevents the sulfur from participating in side reactions with unreacted base[5].

Step 1: Synthesis of the α,β-Unsaturated Nitrile

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the sterically hindered ketone (1.0 mmol) and active methylene nitrile (1.0 mmol) in 15 mL of toluene[5].

  • Add a catalytic amount of piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol).

  • Reflux the mixture until water ceases to collect in the trap. Self-Validation Checkpoint: The collection of exactly 18 µL (1.0 mmol) of water in the Dean-Stark trap confirms 100% conversion to the intermediate. If the volume is lower, the Knoevenagel condensation is incomplete.

  • Remove toluene under reduced pressure to isolate the intermediate.

Step 2: Sulfurative Cyclization

  • Dissolve the isolated intermediate in 10 mL of ethanol[5].

  • Add finely powdered elemental sulfur (1.1 mmol) and morpholine (1.0 mmol)[5].

  • Stir at 50 °C for 2 hours. Self-Validation Checkpoint: TLC should show the complete disappearance of the highly UV-active intermediate spot, replaced by a lower Rf spot that stains strongly with iodine (the thiophene).

Protocol 2: Microwave-Assisted One-Pot Synthesis

Designed to minimize polysulfide tar formation by accelerating thermodynamic control[4].

  • In a microwave-safe vessel, combine the carbonyl compound (1.0 mmol), α-cyanoester (1.0 mmol), and finely powdered sulfur (1.2 mmol) in 3 mL of DMF[4].

  • Add pyrrolidine (1.0 mmol) as the optimal base[4].

  • Seal the vessel and subject it to microwave irradiation (typically 100-150 W) to maintain a temperature of 80 °C for exactly 30 minutes[4]. Self-Validation Checkpoint: Perform LC-MS immediately after cooling. A successful reaction bypassing kinetic trapping will show the absence of high-molecular-weight polysulfide masses (>M+32) and direct conversion to the product mass[4].

  • Pour the mixture into ice-cold water to precipitate the 2-aminothiophene product.

Troubleshooting Decision Tree

G Start Issue: Low Yield / Impurities TLC Analyze via LC-MS prior to S8 Start->TLC Q1 Unreacted Ketone? TLC->Q1 A1 Action: Dean-Stark / Stronger Base Q1->A1 Yes Q2 Dimerized Nitrile Mass? Q1->Q2 No A2 Action: Isolate Intermediate First Q2->A2 Yes Q3 Black Tar / Polysulfides? Q2->Q3 No A3 Action: Microwave Irradiation Q3->A3 Yes

Step-by-step troubleshooting workflow for diagnosing and resolving Gewald side reactions.

References
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles.[Link]

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC.[Link]

Sources

challenges in the large-scale synthesis of functionalized thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Center of Excellence for Heterocyclic Chemistry

Welcome. You have reached the Tier 3 Support Desk for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

The synthesis of functionalized thiophenes is the backbone of modern organic electronics (OPV, OLEDs) and a critical scaffold in medicinal chemistry. However, the sulfur atom is a "double agent"—it activates the ring for functionalization but also poisons catalysts and promotes oxidative degradation.

This guide addresses the four most critical tickets we receive from process chemists scaling from gram to kilogram batches.

Module 1: Catalyst Deactivation & Removal (The "Black Metal" Problem)

The Issue: You are scaling a Suzuki or Stille coupling. On a 100mg scale, your product was bright yellow. On a 50g scale, it is brownish-grey, and ICP-MS shows >500 ppm Palladium (Pd). Standard silica plugs are failing.

The Science: Thiophene sulfur has a high affinity for soft metals like Pd. Unlike phenyl rings, the thiophene sulfur can coordinate to Pd(II) species, dragging them through standard purification. This "leaching" is not just an impurity issue; residual Pd causes long-term oxidative degradation of the thiophene in the solid state.

Troubleshooting Protocol: The Scavenger Hunt

Do not rely on recrystallization alone; it often traps Pd within the crystal lattice.

StepActionMechanistic Rationale
1. Oxidation Add activated carbon (Charcoal) and heat to 60°C for 1h.Pd(0) colloids are sticky. Heating promotes aggregation; carbon adsorbs them.
2. Chelation Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 5-10 wt% relative to product. Stir 4h.The -SH groups on the silica outcompete the thiophene sulfur for Pd binding.
3. Filtration Filter hot through a Celite® pad packed on top of a 0.45µm membrane.Prevents "fines" (micro-particulates of carbon/silica) from passing through.
4. Check Visual Test: Dissolve 10mg product in DCM. Add 1 drop of dilute Na₂S solution.Brown precipitate? You still have Pd. Repeat step 2.
Workflow Visualization: Pd Removal Logic

Pd_Removal Start Crude Thiophene Mixture (High Pd Content) Step1 1. Add Activated Carbon + Heat (60°C) Start->Step1 Decision Is Pd(II) or Pd(0)? Step1->Decision RouteA Pd(0) Colloids: Carbon Adsorption Sufficient Decision->RouteA Mostly Pd(0) RouteB Pd(II) Soluble Species: Add Thiol-Silica Scavenger Decision->RouteB High Pd(II) Filter Hot Filtration (Celite + 0.45µm) RouteA->Filter RouteB->Filter Final Pure Product (<10 ppm Pd) Filter->Final

Caption: Logic flow for selecting the correct scavenger strategy based on Pd oxidation state.

Module 2: Regioselectivity in Direct Arylation

The Issue: You are attempting a C-H activation (Direct Arylation) to avoid toxic tin reagents. You want the substituent at the C2 (alpha) position, but you are seeing significant C3 (beta) arylation or "scrambling" as you scale up.

The Science: Thiophene C2 protons are more acidic (pKa ~32) than C3 protons, making them kinetically favored for deprotonation. However, under thermodynamic control or high temperatures, the electrophilic palladation mechanism can attack C3. The "Concerted Metallation-Deprotonation" (CMD) pathway is highly sensitive to steric bulk and ligand choice [1, 2].

Troubleshooting Guide: Locking the Position

Q: My C2:C3 ratio dropped from 20:1 to 5:1 on scale-up. Why? A: You likely have "hot spots." On a large scale, inefficient stirring creates local zones of high temperature.

  • Fix: Use an overhead stirrer. Keep the bath temperature 10°C lower than your small-scale optimization and extend the reaction time.

Q: How do I force C3 selectivity without blocking groups? A: This is difficult but possible using the "Steric Command" approach.

  • Protocol: Use a bulky, electron-rich ligand like P(t-Bu)₃ or BrettPhos. The bulk prevents the catalyst from approaching the crowded C2 position (next to the sulfur), forcing it to the more accessible C3 position [3].

Data: Ligand Effects on Regioselectivity

LigandMechanism PreferenceMajor Product (2-subst. thiophene)
PPh₃ Standard CMDC5 (Alpha) - Sterically unhindered
P(t-Bu)₃ Sterically ControlledC4 (Beta) - Avoids Sulfur/C2 clash
No Ligand Electrophilic AttackMixture (Poor control)

Module 3: Precision Polymerization (GRIM Method)

The Issue: You are synthesizing Poly(3-hexylthiophene) (P3HT). Your molecular weight (Mn) is inconsistent between batches, and the Polydispersity Index (PDI) is >1.5 (broad).

The Science: The Grignard Metathesis (GRIM) polymerization is a "chain-growth" mechanism.[1] The Nickel catalyst stays attached to the growing chain end. Therefore, the ratio of Monomer to Nickel determines the chain length. If the catalyst "falls off" (chain transfer), you get dead chains and high PDI [4, 5].

Protocol: The "Living" Chain Standard
  • The Stoichiometry Rule:

    
    
    
    • Translation: If you want a longer polymer, use less catalyst. Do not change reaction time to control MW; change the catalyst load.

  • The "Orange to Red" Checkpoint:

    • Start the reaction.[2][3] The solution should turn from transparent to bright orange (monomer activation) to dark red/purple (polymer growth) within minutes.

    • Troubleshooting: If it stays orange for >10 mins, your catalyst is dead (likely moisture killed the Grignard). Abort and re-dry.

  • Quenching:

    • Never just pour into water. Add 5M HCl/Methanol. This protonates the chain ends immediately, preventing oxidative coupling of two chains (which would double your MW unexpectedly).

Module 4: The Gewald Reaction (Safety & Yield)

The Issue: You are building a functionalized thiophene from scratch using the Gewald reaction (Ketone + Cyanoacetate + Sulfur). On a 1kg scale, the reaction foamed over ("volcano effect") and the product is a black tar.

The Science: The Gewald reaction is highly exothermic and involves the evolution of ammonia gas. The "tar" is often polymerized intermediate caused by local overheating or insufficient base to solubilize the elemental sulfur [6].

Scale-Up Safety & Yield Protocol
ParameterSmall Scale (1g)Large Scale (1kg)Reason
Sulfur Source Powdered S₈Micronized S₈Large chunks dissolve too slowly, leading to accumulation and sudden exotherm.
Base Addition All at onceDropwise (Morpholine/Et₃N)Controls the rate of the initial Knoevenagel condensation step.
Temp Control Oil BathInternal Probe + Cooling JacketThe reaction is autocatalytic thermally. You must be able to cool it during the heating ramp.
Gewald Reaction Logic Flow

Gewald_Safety Start Reagents: Ketone + S8 + CN-Ester Step1 Add Base (Dropwise, <40°C) Start->Step1 Check1 Sulfur Dissolved? Step1->Check1 Action1 Stir longer Do NOT heat yet Check1->Action1 No (Suspension) Step2 Heat to 60°C (Monitor Exotherm) Check1->Step2 Yes (Dark Soln) Action1->Check1 End Crystallize Product (Avoid Distillation) Step2->End

Caption: Critical checkpoints to prevent thermal runaway in Gewald synthesis.

Frequently Asked Questions (FAQ)

Q: My thiophene product turns black after sitting on the shelf for a week. Is it ruining? A: Yes. Electron-rich thiophenes are prone to photo-oxidation.

  • Fix: Store under Argon in the dark (amber vials). If it's a liquid, add a stabilizer like BHT (butylated hydroxytoluene) at 0.1% if compatible with the next step.

Q: I can't get rid of the "rotten egg" smell even after column chromatography. A: That is likely low-molecular-weight sulfides or mercaptans formed as byproducts.

  • Fix: Wash your organic phase with dilute bleach (Sodium Hypochlorite) or Oxone® solution before the column. This oxidizes the smelly sulfides to odorless sulfoxides/sulfones, which are much more polar and will stay on the silica baseline.

Q: Can I use copper instead of palladium for the coupling (Ullmann)? A: Only if you have high heat tolerance (>120°C). Thiophenes are thermally stable, but the functional groups (aldehydes, esters) might not be. Pd-catalyzed C-H activation at 60-80°C is generally safer for complex substrates than Cu-catalyzed reactions at 140°C.

References
  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]

  • Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition. [Link][4]

  • Ligand Controlled Regioselectivities in C–H Activation. ChemRxiv. [Link]

  • Chain-Growth Polymerization for Poly(3-hexylthiophene) with a Defined Molecular Weight. Macromolecules. [Link]

  • Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers. ResearchGate. [Link]

  • Scale-up Reactions - Division of Research Safety. University of Illinois. [Link]

Sources

Technical Support Center: Purification & Isolation of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the isolation of 2-aminothiophenes. Synthesized predominantly via the Gewald multicomponent reaction, these electron-rich heterocycles are indispensable scaffolds in drug discovery (e.g., the antipsychotic olanzapine and the anti-inflammatory tinoridine)[1].

Despite the elegance of the one-pot Gewald synthesis, the crude reaction matrix is notoriously complex. It typically contains unreacted elemental sulfur, Knoevenagel-Cope intermediates, and oxidative degradation products[1]. Because the 2-aminothiophene core is highly susceptible to oxidation and polymerization[2], standard purification techniques often lead to severe yield attrition. This guide provides field-proven, self-validating protocols to systematically eliminate these impurities while preserving the integrity of your target compound.

Logical Workflow of Impurity Generation

To effectively purify your product, you must first understand the mechanistic origin of the impurities. The Gewald reaction proceeds through distinct phases, each prone to specific side reactions if stoichiometry or thermodynamics are imbalanced.

G Ketone Ketone/Aldehyde + Nitrile Knoevenagel Knoevenagel Intermediate Ketone->Knoevenagel Sulfur Elemental Sulfur + Base Crude Crude 2-Aminothiophene Sulfur->Crude Knoevenagel->Crude + Sulfur Imp1 Unreacted Sulfur Crude->Imp1 Imp2 Polymerization Products Crude->Imp2

Logical relationship of Gewald reaction pathways and primary impurity generation.
FAQ: Understanding Your Impurity Profile

Q1: My crude 2-aminothiophene product turns dark brown or black upon concentration. What is happening? Causality: The 2-aminothiophene ring is highly electron-rich. When exposed to ambient oxygen, light, or trace transition metals during solvent evaporation, the amino group and the thiophene core undergo rapid oxidative polymerization[2]. The dark coloration is a direct visual indicator of these extended conjugated polymeric byproducts. Solution: Always concentrate the product under reduced pressure at temperatures strictly below 40°C. For long-term storage, flush the vial with argon or nitrogen and store at -20°C.

Q2: My elemental analysis fails due to an abnormally high sulfur content, and TLC shows a fast-eluting, UV-active spot near the solvent front. What is this "ghost" impurity? Causality: This is unreacted elemental sulfur (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The Gewald reaction often requires a slight stoichiometric excess of sulfur to drive the cyclization to completion. 

is NMR-silent (lacking protons or carbons) but is highly soluble in non-polar organic solvents, causing it to co-elute during chromatography or co-crystallize with your target compound.

Q3: How do I remove Knoevenagel condensation byproducts without losing my target compound? Causality: If the sulfur addition step is sluggish (often due to poor sulfur solubility or insufficient heating), the


-unsaturated nitrile (Knoevenagel intermediate) accumulates. Because it shares a similar polarity profile with the final 2-aminothiophene, standard silica gel chromatography yields overlapping fractions.
Solution:  Exploit differential solubility rather than polarity. Recrystallization from ethanol or an ethyl acetate/hexane matrix selectively precipitates the aromatic 2-aminothiophene while leaving the non-aromatic Knoevenagel intermediate dissolved in the mother liquor[1].
Troubleshooting Guide: Step-by-Step Purification Protocols

The following protocols are designed as self-validating systems. By leveraging specific chemical and physical properties, you can visually and analytically confirm the removal of impurities at each step.

Protocol A: Chemical Scavenging of Elemental Sulfur

Instead of relying on tedious chromatography to separate non-polar sulfur, this protocol utilizes a chemical conversion strategy to force the sulfur into the aqueous phase.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate, 20 mL per gram of crude).

  • Scavenging: Add an equal volume of a saturated aqueous solution of Sodium Sulfite (

    
    ).
    
  • Biphasic Stirring: Vigorously stir the biphasic mixture at 40°C for 1 to 2 hours.

    • Causality: The sulfite ion acts as a strong nucleophile, attacking and cleaving the hydrophobic

      
       ring to form sodium thiosulfate (
      
      
      
      ). Because thiosulfate is highly water-soluble, the impurity is thermodynamically driven out of the organic phase.
  • Phase Separation: Transfer the mixture to a separatory funnel. The successful partitioning of the byproduct into the aqueous layer makes this a self-validating step—once the aqueous layer is discarded, the sulfur is permanently removed.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo (≤ 40°C).
    
Protocol B: Selective Recrystallization of Solid Products

For solid 2-aminothiophenes, recrystallization is the gold standard for removing Knoevenagel intermediates and trace polymeric oxides[1].

  • Solvent Saturation: Suspend the crude solid in a minimum volume of boiling Ethanol (or a 1:3 mixture of Ethyl Acetate/Hexanes).

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed pad of Celite.

    • Causality: Insoluble dark polymeric materials act as nucleation inhibitors and trap impurities. Removing them while the target compound is fully dissolved ensures high-purity crystal lattice formation.

  • Controlled Cooling: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 2 hours to maximize precipitation.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes to strip away any residual non-polar Knoevenagel byproducts.

Purification Decision Matrix

Use the following workflow to determine the optimal purification strategy based on the physical state of your crude mixture and the specific impurities present.

G Crude Crude Reaction Mixture StateCheck Physical State? Crude->StateCheck Solid Solid StateCheck->Solid Yes Oil Oil / Viscous Liquid StateCheck->Oil No SulfurCheck Excess Sulfur? Solid->SulfurCheck Oil->SulfurCheck Recryst Recrystallization (EtOH or EtOAc/Hex) Chromato Silica Chromatography (Gradient Elution) SulfurCheck->Recryst No (Solid) SulfurCheck->Chromato No (Oil) Sulfite Na2SO3 Aqueous Wash SulfurCheck->Sulfite Yes Sulfite->Recryst Sulfite->Chromato

Decision matrix for isolating pure 2-aminothiophenes based on physical state and impurities.
Quantitative Data: Purification Efficacy

The table below summarizes the expected outcomes and quantitative efficiencies of various purification methods applied to crude 2-aminothiophene mixtures.

Purification MethodTarget Impurity RemovedAverage Yield Recovery (%)Purity Achieved (HPLC %)Technical Notes
Cold Ethanol Wash Trace unreacted starting materials85 - 90%92 - 95%Best for highly crystalline products; fast but less comprehensive.

Biphasic Wash
Elemental Sulfur (

)
90 - 95%>98% (Sulfur-free)Highly specific chemical scavenging; prevents sulfur co-elution.
Recrystallization (EtOAc/Hex) Knoevenagel intermediates70 - 80%>99%Causes some yield loss to the mother liquor but maximizes final purity.
Silica Gel Chromatography Polymers, baseline polar impurities60 - 75%95 - 98%Risk of on-column degradation if run too slowly. Use a fast gradient.
References
  • Title: Green methodologies for the synthesis of 2-aminothiophene Source: nih.gov URL: [Link]

  • Title: Recent Advances in Conductive Polymers-Based Electrochemical Sensors for Biomedical and Environmental Applications Source: mdpi.com URL: [Link]

Sources

preventing degradation of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Ticket ID: CAS-4651-81-4-Analog | Status: Resolved Classification: Gewald Reaction Product / Heterocyclic Amine

Part 1: The Core Directive (Root Cause Analysis)

Why is this molecule degrading? this compound belongs to a class of compounds known as 2-aminothiophenes , typically synthesized via the Gewald reaction. While valuable as scaffolds for HCV NS5B polymerase inhibitors and other antivirals, they possess a fundamental "Achilles' heel": Electronic Hyper-Reactivity.

The thiophene ring is electron-rich (excess


-electrons).[1] The amino group (

) at position 2 acts as a strong electron donor, further activating the ring. This makes the molecule highly susceptible to:
  • Auto-oxidation (The "Browning" Effect): The free amine readily forms radical cations in the presence of atmospheric oxygen, leading to oxidative dimerization (azo-coupling) or polymerization into dark tars.

  • Hydrolysis: The methyl ester at position 3 is sensitive to moisture. Hydrolysis yields the corresponding carboxylic acid, which is thermally unstable and prone to spontaneous decarboxylation.

The Scientist’s Verdict: You cannot treat this as a stable benchtop reagent. It is a "use-immediately" intermediate. If storage is required, you must arrest the electron flow that leads to oxidation.

Part 2: Storage Protocol (The "How")

To prevent degradation, you must isolate the molecule from its three enemies: Oxygen, Moisture, and Light.

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Arrhenius equation dictates that lower T slows radical propagation and hydrolysis rates significantly.
Atmosphere Argon or Nitrogen Displaces

to prevent auto-oxidation. Argon is heavier than air and offers superior blanketing for solids.
Container Amber Glass + Parafilm Amber glass blocks UV light (which catalyzes radical formation). Parafilm creates a secondary moisture barrier.
Physical State Crystalline Solid Solutions degrade 10x faster. Always remove solvent completely (high vacuum) before storage.
Desiccant Silica Gel Packet Prevents ester hydrolysis by scavenging trapped atmospheric moisture.
Advanced Stabilization (The "Salt Trick")

If you need to store this compound for >3 months: Convert the free base into its Hydrochloride (HCl) Salt .

  • Method: Dissolve the amine in anhydrous diethyl ether and add 1.0 eq of 4M HCl in dioxane. Filter the precipitate.

  • Why: Protonating the amine (

    
    ) removes its electron-donating capability, effectively "deactivating" the ring against oxidation.
    
  • Warning: Do not use aqueous acid, or you will hydrolyze the ester.

Part 3: Visualization of Degradation Logic

Figure 1: Degradation Pathways of 2-Aminothiophenes

Caption: Visualizing the two primary failure modes: Oxidative Polymerization (Air) and Hydrolytic Decarboxylation (Moisture).

DegradationPathways Molecule Intact Methyl 2-amino-5-cyclobutylthiophene -3-carboxylate Oxidation Oxidative Radical Formation Molecule->Oxidation + O2 / Light Hydrolysis Ester Hydrolysis Molecule->Hydrolysis + H2O / Acid / Base Polymer Dark Tar / Azo Dimers (Irreversible) Oxidation->Polymer Radical Coupling Acid Free Acid Intermediate Hydrolysis->Acid Decarb Decarboxylated Byproduct Acid->Decarb Thermal Degradation

Figure 2: Storage & Handling Decision Tree

Caption: Workflow for determining the optimal storage strategy based on experimental timeline.

StorageDecision Start Synthesis Complete UsageTime When will you use it? Start->UsageTime Immediate < 24 Hours UsageTime->Immediate ShortTerm 1 - 7 Days UsageTime->ShortTerm LongTerm > 1 Week UsageTime->LongTerm Action1 Keep in solution (DCM/EtOAc) Store at 4°C in dark Immediate->Action1 Action2 Evaporate to dryness Flush with Argon Store at -20°C ShortTerm->Action2 Action3 Consider HCl Salt formation OR Store under Argon at -80°C LongTerm->Action3

Part 4: Troubleshooting (FAQs)

Q1: My sample has turned from yellow to dark brown/black. Is it ruined?

  • Diagnosis: This is classic oxidative degradation (formation of extended conjugated systems/tars).

  • Solution: If the darkening is superficial (crust), you may be able to salvage the bulk material.

    • Protocol: Dissolve in a minimal amount of Dichloromethane (DCM) and pass through a short pad of silica gel. The polar "tar" usually sticks to the baseline, while the intact aminothiophene elutes. Recrystallize immediately.

Q2: I see a new peak on LC-MS with a mass of [M-14]. What is it?

  • Diagnosis: This corresponds to the carboxylic acid resulting from hydrolysis (Methyl ester [M]

    
     Acid [M-14]).
    
  • Cause: Moisture ingress during storage.

  • Fix: This is difficult to reverse. You can attempt to re-esterify using Methanol/TMSCl, but it is often more efficient to discard and re-synthesize if purity is critical.

Q3: Can I store this in DMSO stock solution for screening?

  • Diagnosis: High Risk. DMSO is hygroscopic (absorbs water from air) and can act as a mild oxidant under certain conditions.

  • Advice: Do not store as a DMSO stock for >24 hours. Prepare fresh stocks immediately before biological assays. If you must, freeze the DMSO solution at -80°C, but expect 5-10% degradation per freeze-thaw cycle.

Q4: Does the cyclobutyl group add extra instability?

  • Analysis: The cyclobutyl ring adds steric bulk and lipophilicity but is chemically stable under standard storage conditions. It does not introduce new degradation pathways compared to the methyl/phenyl analogs. However, its lipophilicity means the compound is less soluble in water, making aqueous workups safer (slower hydrolysis) compared to smaller analogs.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[2][3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994).[3] The Gewald Synthesis. Sulfur Reports. (Authoritative review on the stability and synthesis of 2-aminothiophenes).

  • Putrova, Z. et al. (2010).[4] Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. (Discusses the strategy of protecting the unstable amine).

  • Huang, Y. & Dömling, A. (2011).[4] The Gewald multicomponent reaction. Molecular Diversity. (Modern review covering storage and handling of libraries).

Sources

Validation & Comparative

comparative study of the biological activity of different 2-aminothiophene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In my tenure developing high-throughput screening cascades for heterocyclic compounds, the 2-aminothiophene (2-AT) scaffold has consistently emerged as a highly tractable and privileged pharmacophore. Synthesized rapidly via the multicomponent Gewald reaction, this five-membered heterocyclic core permits orthogonal functionalization at the C-3, C-4, and C-5 positions. This structural plasticity allows medicinal chemists to precisely tune electronic and steric parameters, shifting the molecule's biological activity across entirely different therapeutic domains—from combating antimicrobial resistance to modulating metabolic receptors[1].

This guide objectively compares the biological performance of three distinct classes of 2-AT derivatives, providing the underlying causality for their experimental workflows and self-validating protocol designs.

Quantitative Comparison of Biological Efficacies

To understand the versatility of the 2-AT scaffold, we must evaluate how specific peripheral modifications dictate target engagement. The table below summarizes the comparative performance of three optimized 2-AT derivative classes across different biological targets.

Table 1: Comparative Biological Profiles of 2-Aminothiophene Derivatives

Derivative ClassPrimary Target / DiseaseKey CompoundEfficacy MetricPrimary Mechanism
N-acylated piperidine 2-ATs S. aureus Efflux Pumps (NorA/MepA)2-aminotrifluoroacetyl-2AT8- to 16-fold reduction in Ciprofloxacin MICInhibits EtBr/antibiotic efflux, restoring sensitivity[2].
2-AT-Indole Hybrids Leishmania amazonensisCompound 19 (3-carboxamide)IC50 < 15.0 μM (Promastigote viability)Induces direct parasite toxicity, outperforming antimonials[3].
Small-molecule 2-ATs GLP-1 Receptor (Type 2 Diabetes)Compound S-1 (MW: 239 g/mol )1.5-fold increase in insulin secretion at 5 μMPositive Allosteric Modulator (PAM) enhancing GLP-1 binding[4].

Application 1: Antimicrobial Adjuvants (Efflux Pump Inhibition)

Mechanistic Context

Fluoroquinolone resistance in Staphylococcus aureus is heavily driven by the overexpression of efflux pumps like NorA and MepA. Rather than acting as direct bactericides, specific 2-AT derivatives carrying an N-acylated piperidine ring and a 2-aminotrifluoroacetyl group act as 2[2]. By blocking these pumps, they restore the intracellular accumulation of antibiotics like ciprofloxacin (CIP) and erythromycin (ERY).

Experimental Protocol: Real-Time EtBr Accumulation Assay

Causality Check: Why use Ethidium Bromide (EtBr)? EtBr is a well-characterized substrate for the S. aureus NorA efflux pump. In aqueous solution, EtBr fluorescence is minimal. However, upon intercalating with intracellular DNA, its quantum yield increases nearly 20-fold. This creates a self-validating system: if a 2-AT derivative effectively inhibits the efflux pump, EtBr is trapped intracellularly, and the resulting spike in fluorescence directly quantifies the inhibition efficacy.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus SA-1 strain in Mueller-Hinton broth to an optical density (OD600) of 0.6.

  • Washing: Centrifuge the cells and resuspend in phosphate-buffered saline (PBS) to remove extracellular media components that might quench fluorescence.

  • Compound Loading: Aliquot the bacterial suspension into a 96-well black microtiter plate. Add EtBr (final concentration 0.5 μg/mL) simultaneously with the 2-AT derivative (at 1/4 of its intrinsic MIC to ensure non-lethality).

  • Kinetic Incubation: Incubate the plate at 37°C. The accumulation phase relies on the active metabolism of the bacteria to drive the efflux pumps.

  • Fluorescence Measurement: Read fluorescence continuously for 60 minutes using a microplate reader (Excitation: 530 nm, Emission: 600 nm).

  • Data Normalization: Calculate the efflux inhibition percentage relative to a positive control (e.g., Reserpine) and a vehicle control (DMSO).

EtBr_Assay Culture S. aureus SA-1 Culture (OD600=0.6) Wash Wash & Resuspend in PBS Culture->Wash Load Load EtBr + 2-AT Inhibitor Wash->Load Incubate Incubate 37°C (Accumulation Phase) Load->Incubate Measure Fluorescence Read (Ex: 530nm, Em: 600nm) Incubate->Measure Data Calculate Efflux Inhibition % Measure->Data

Figure 1: Step-by-step workflow for the Ethidium Bromide accumulation assay.

Application 2: Metabolic Modulators (GLP-1R PAMs)

Mechanistic Context

In the context of Type 2 Diabetes, 2-AT derivatives have been identified as the smallest known4[4]. Compounds like S-1 (MW: 239 g/mol ) do not activate the receptor on their own; instead, they bind to an allosteric site, synergistically enhancing the binding affinity and cAMP signaling of the endogenous GLP-1 peptide, ultimately driving insulin secretion.

GLP1R_Pathway GLP1 GLP-1 Peptide Receptor GLP-1 Receptor (Class B GPCR) GLP1->Receptor Orthosteric Binding PAM 2-AT PAM (S-1) PAM->Receptor Allosteric Binding G_alpha_s Gαs Protein Receptor->G_alpha_s Activation AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion PKA->Insulin Exocytosis Trigger

Figure 2: Mechanism of 2-AT positive allosteric modulators on GLP-1R signaling.

Experimental Protocol: INS-1 Cell Insulin Secretion Assay

Causality Check: Why INS-1 Cells? We utilize the INS-1 rat insulinoma cell line because it endogenously expresses functional GLP-1 receptors and possesses an intact glucose-stimulated insulin secretion (GSIS) machinery. Unlike recombinant CHO cells that only report proximal cAMP signaling, INS-1 cells validate the entire downstream physiological response (insulin exocytosis).

Step-by-Step Methodology:

  • Cell Seeding: Seed INS-1 cells in 24-well plates (5 × 10^5 cells/well) and culture for 48 hours in RPMI-1640 medium.

  • Starvation Phase: Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose, and incubate for 2 hours to establish a baseline metabolic state.

  • Compound Treatment: Treat cells with the 2-AT PAM (e.g., Compound S-1 at 5 μM) in the presence of a sub-maximal concentration of GLP-1 (e.g., 10 pM) and stimulatory glucose (16.7 mM) for 1 hour.

  • Supernatant Collection: Carefully aspirate the supernatant, centrifuge at 1000 x g to remove debris, and freeze at -80°C.

  • Quantification: Measure secreted insulin using a high-sensitivity Rat Insulin ELISA kit. Normalize data to total cellular protein content (BCA assay) to account for any variations in cell density.

Application 3: Antileishmanial Agents

Mechanistic Context

Neglected tropical diseases require novel chemotypes due to the severe toxicity of standard antimonial drugs. Recent pharmacomodulation of the 2-AT core has yielded 3 that exhibit pronounced anti-promastigote activity against Leishmania amazonensis with IC50 values below 15.0 μM[3]. The presence of cycloalkyl rings fused to the C-4 and C-5 positions is critical for maintaining this parasitic toxicity.

Experimental Protocol: Resazurin Viability Assay

Causality Check: Why Resazurin over MTT? Highly conjugated 2-AT derivatives often exhibit intrinsic absorbance that interferes with the colorimetric MTT readout. Resazurin is reduced by viable Leishmania promastigotes to resorufin, a highly fluorescent product. Shifting to a fluorescent readout bypasses the compound's absorbance artifacts, ensuring data integrity.

Step-by-Step Methodology:

  • Parasite Plating: Seed L. amazonensis promastigotes (1 × 10^6 parasites/mL) in 96-well plates using Schneider's insect medium supplemented with 10% FBS.

  • Compound Exposure: Add serial dilutions of the 2-AT-indole hybrids (0.1 to 100 μM) and incubate at 26°C for 72 hours.

  • Indicator Addition: Add 20 μL of Resazurin solution (1 mM) to each well and incubate for an additional 4 hours.

  • Fluorescence Readout: Measure the fluorescence of resorufin (Excitation: 560 nm, Emission: 590 nm). Calculate the IC50 using non-linear regression analysis.

References

  • Source: ChemMedChem (PubMed)
  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Source: Pharmaceuticals (MDPI)
  • Source: Chemical Biology & Drug Design (PMC)

Sources

validation of the structure of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate using spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to validate the structure of methyl 2-amino-5-cyclobutylthiophene-3-carboxylate, a substituted 2-aminothiophene derivative of interest in medicinal chemistry.[1][2] We will explore the expected spectroscopic signatures based on analogous compounds and foundational principles, offering a framework for researchers to corroborate their synthetic outcomes.

The Imperative of Orthogonal Structural Verification

The synthesis of complex heterocyclic compounds like this compound, often achieved through multicomponent reactions such as the Gewald reaction, can yield a variety of isomers and byproducts.[3] Consequently, relying on a single analytical technique is insufficient for unequivocal structure elucidation. An orthogonal approach, employing multiple spectroscopic methods that probe different molecular properties, is essential. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Expectations

The structure of this compound presents several key features that will give rise to characteristic spectroscopic signals: a 2-aminothiophene core, a cyclobutyl substituent at the 5-position, and a methyl carboxylate group at the 3-position.

Caption: Structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR is arguably the most informative technique for initial structural assessment. By analyzing chemical shifts, coupling patterns, and integration, a detailed map of the proton environment can be constructed.

Expected ¹H NMR Data (300 MHz, CDCl₃):

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale and Comparative Data
NH₂~ 5.5 - 7.5Broad Singlet2HThe chemical shift of the amino protons can vary significantly based on solvent and concentration. In analogous 2-aminothiophene derivatives, these protons appear as a broad singlet that disappears upon D₂O exchange.
Thiophene-H~ 6.0 - 7.0Singlet1HThe lone proton on the thiophene ring at the 4-position is expected to be a singlet due to the absence of adjacent protons. In similar structures, this proton appears in the aromatic region.
OCH₃~ 3.7Singlet3HThe methyl ester protons are typically a sharp singlet in this region. For example, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate shows a singlet at 3.66 ppm for the OMe group.
Cyclobutyl-CH~ 3.0 - 3.5Multiplet1HThe methine proton of the cyclobutyl group attached to the thiophene ring will be deshielded and show a complex splitting pattern due to coupling with the adjacent methylene protons.
Cyclobutyl-CH₂~ 1.8 - 2.5Multiplet6HThe methylene protons of the cyclobutyl ring will exhibit complex multiplets due to geminal and vicinal coupling.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Pulse angle: 30-45°

    • Acquisition time: ~3-4 seconds

    • Relaxation delay: 2 seconds

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides crucial information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data (75 MHz, CDCl₃):

Assignment Expected Chemical Shift (δ, ppm) Rationale and Comparative Data
C=O~ 165 - 170The carbonyl carbon of an ester typically resonates in this downfield region.[4][5][6]
Thiophene C-2 (C-NH₂)~ 155 - 165The carbon bearing the amino group is significantly deshielded.
Thiophene C-5 (C-cyclobutyl)~ 140 - 150The carbon attached to the cyclobutyl group will be in the aromatic/olefinic region.
Thiophene C-3 (C-CO₂Me)~ 100 - 110This quaternary carbon is typically found in this range in 2-aminothiophene-3-carboxylates.[7]
Thiophene C-4~ 115 - 125The protonated carbon of the thiophene ring.
OCH₃~ 50 - 55The methyl ester carbon is consistently observed in this region.
Cyclobutyl-CH~ 35 - 45The methine carbon of the cyclobutyl group.
Cyclobutyl-CH₂~ 20 - 30The methylene carbons of the cyclobutyl ring.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 512-1024 (or more, depending on sample concentration)

    • Pulse program: Proton-decoupled

    • Acquisition time: ~1-2 seconds

    • Relaxation delay: 2-5 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ triplet at ~77.16 ppm.

FT-IR Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational modes of functional groups, providing a unique fingerprint of the molecule.

Expected FT-IR Absorptions (KBr Pellet or ATR):

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale and Comparative Data
N-H Stretch (Amino)3300 - 3500Medium-StrongTwo distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.
C-H Stretch (Aromatic/Alkene)3000 - 3100MediumAssociated with the C-H bond on the thiophene ring.
C-H Stretch (Aliphatic)2850 - 3000MediumCorresponding to the C-H bonds in the methyl and cyclobutyl groups.
C=O Stretch (Ester)1660 - 1690StrongThe carbonyl stretch of an α,β-unsaturated ester is typically found in this region.
C=C Stretch (Thiophene)1550 - 1600MediumAromatic ring stretching vibrations.
C-O Stretch (Ester)1200 - 1300StrongThe C-O single bond stretch of the ester group.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a calibrated FT-IR spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify and label the major absorption bands.

Mass Spectrometry: The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound (C₁₀H₁₃NO₂S), the expected monoisotopic mass is approximately 211.0667.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 211.

  • Key Fragments:

    • [M - OCH₃]⁺ (m/z = 180): Loss of the methoxy radical from the ester.

    • [M - CO₂CH₃]⁺ (m/z = 152): Loss of the entire methyl carboxylate group.

    • Fragments corresponding to the loss of ethylene (C₂H₄) from the cyclobutyl ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a direct insertion probe or through a GC/LC interface.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions.

Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Gewald Synthesis Purification Column Chromatography Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR FTIR FT-IR Purification->FTIR MS Mass Spec Purification->MS Observed Experimental Data HNMR->Observed CNMR->Observed FTIR->Observed MS->Observed Expected Predicted Data Comparison Comparative Analysis Expected->Comparison Observed->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for the spectroscopic validation of a synthesized compound.

Conclusion

The structural validation of this compound requires a multi-pronged spectroscopic approach. By comparing the experimental data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry with the expected values derived from known compounds and spectroscopic principles, researchers can confidently confirm the identity and purity of their target molecule. This rigorous validation is a critical step in advancing the development of new therapeutic agents.

References

  • Al-Hiari, Y. M., Al-Mazra’a, A. A., & Al-Qawasmeh, R. A. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Jordan Journal of Chemistry, 2(1), 79-87. Retrieved from [Link]

  • Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(47), 31785–31795. Retrieved from [Link]

  • Scotti, L., et al. (2012). Experimental Methodologies and Evaluations of Computer-Aided Drug Design Methodologies Applied to a Series of 2-Aminothiophene Derivatives with Antifungal Activities. Current computer-aided drug design, 8(1), 54-69. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-ethyl-5-methyl-3-thiophenecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis. Retrieved from [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-290. Retrieved from [Link]

  • de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 823. Retrieved from [Link]

  • Saeed, A., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Journal of Chemical Crystallography, 42(10), 1033-1038. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylthiophene-3-carboxylic acid. Retrieved from [Link]

  • Tan, Y., et al. (2020). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Crystals, 10(1), 19. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • Amerigo Scientific. (n.d.). Methyl 2-amino-5-phenylthiophene-3-carboxylate. Retrieved from [Link]

  • Watanabe, S., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1974. Retrieved from [Link]

  • Clark, J. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]

  • Alley, S. R., Gallagher, J. F., & Lough, A. J. (2005). Methyl 2‐[(ferrocenylcarbonyl)amino]thiophene‐3‐carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(2), m336-m338. Retrieved from [Link]

Sources

structure-activity relationship (SAR) studies of 2-aminothiophene-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy, Synthesis, and Scaffold Optimization

Executive Summary

The 2-aminothiophene-3-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile precursor for kinase inhibitors (e.g., IKK


, PI3K), antifungal agents, and adenosine receptor modulators. While the carboxylate (ester) form provides synthetic accessibility via the Gewald reaction, extensive Structure-Activity Relationship (SAR) studies reveal that its conversion to a carboxamide  or urea  derivative is often required to achieve nanomolar potency in kinase targets.

This guide objectively compares the 2-aminothiophene-3-carboxylate scaffold against its bio-isosteric alternatives and optimized derivatives, providing actionable protocols for synthesis and biological evaluation.

Structural Analysis & Mechanism of Action[1]

The biological utility of this scaffold relies on its ability to mimic the purine ring system found in ATP, allowing it to function as a competitive inhibitor in the ATP-binding pockets of various enzymes.

The Pharmacophore Map

The following diagram illustrates the critical interaction points of the scaffold within a typical kinase active site (e.g., IKK


).

SAR_Map Scaffold 2-Aminothiophene Core Scaffold C2_Amino C2-Amino Group (-NH2) Primary H-Bond Donor (Hinge Region Binder) Scaffold->C2_Amino Critical for Affinity C3_Carboxy C3-Carboxylate (-COOR) Modifiable Vector (Ester = Prodrug/Weak Binder) (Amide = High Potency) Scaffold->C3_Carboxy Electronic Tuning C4_C5 C4/C5 Positions Hydrophobic Pocket (Steric Selectivity) Scaffold->C4_C5 Specificity Optimization OPTIMIZATION STRATEGY: Convert C3-Ester to Carboxamide Derivatize C2-Amine to Urea C2_Amino->Optimization C3_Carboxy->Optimization

Comparative Performance Analysis

This section contrasts the Parent Scaffold (Ester) against its Optimized Derivative (Amide/Urea) and a Standard Reference (TPCA-1) using IKK


 inhibition as the case study.
Table 1: SAR Efficiency Comparison (IKK

Inhibition)

Data synthesized from representative SAR studies (e.g., TPCA-1 analogues).

FeatureC3-Ethyl Ester (Parent)C3-Carboxamide (Optimized)TPCA-1 (Reference Standard)
Structure 2-amino-thiophene-3-COOEt2-amino-thiophene-3-CONH

2-ureido-thiophene-3-CONH

IC

(IKK

)
> 10

M (Inactive/Weak)
0.5 - 2.0

M
17.9 nM
Solubility High (Lipophilic)ModerateLow to Moderate
Metabolic Stability Low (Rapid hydrolysis by esterases)HighHigh
Primary Utility Synthetic Intermediate / ProdrugLead CompoundClinical Candidate / Tool Compound
H-Bond Capacity Acceptor only (C=O)Donor & AcceptorDual Donor/Acceptor (Urea motif)

Key Insight: The C3-ester is generally a poor kinase inhibitor because the ethoxy group creates steric clash within the ATP binding pocket and lacks the hydrogen bond donor capability of the amide nitrogen. However, the ester is the necessary synthetic entry point for generating diversity.

Synthesis Protocol: The Gewald Reaction

Standard of Scientific Integrity: The Gewald reaction is the most robust method for accessing this scaffold. The following protocol is a validated multi-component condensation.

Workflow Diagram

Gewald_Workflow Start Reagents: Ketone/Aldehyde (1.0 eq) Ethyl Cyanoacetate (1.0 eq) Sulfur (S8) (1.0 eq) Step1 Step 1: Knoevenagel Condensation (In situ formation of alkene) Start->Step1 Step2 Step 2: Cyclization Add Morpholine/Diethylamine base Step1->Step2 Step3 Reaction: 50-70°C, 2-12h (Monitor via TLC) Step2->Step3 Workup Workup: Cool to RT -> Precipitate forms Step3->Workup Purify Purification: Recrystallization (EtOH) or Flash Chromatography Workup->Purify

Detailed Protocol

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Reagent Setup: In a 50 mL round-bottom flask, combine cyclohexanone (10 mmol, 0.98 g), ethyl cyanoacetate (10 mmol, 1.13 g), and elemental sulfur (10 mmol, 0.32 g).

  • Solvent & Catalyst: Add Ethanol (10 mL). While stirring, add morpholine (15 mmol, 1.3 mL) dropwise. Note: The reaction is exothermic; add base slowly.

  • Reaction: Heat the mixture to 50°C for 2 hours. Monitor progress by TLC (Mobile phase: 20% EtOAc in Hexanes). The product usually appears as a fluorescent spot under UV (254 nm).

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel and wash with cold water (3 x 10 mL) to remove residual morpholine.

  • Purification: Recrystallize from hot ethanol.

    • Expected Yield: 70-85%.[1]

    • Characterization: ^1H NMR (CDCl

      
      ) should show a broad singlet at 
      
      
      
      6.0 ppm (NH
      
      
      ) and the characteristic quartet/triplet of the ethyl ester.
Biological Evaluation Protocol

Assay Type: Fluorescence Resonance Energy Transfer (FRET) Kinase Assay (IKK


)

To validate the SAR claims, the following assay protocol is recommended to determine IC


 values.
  • Enzyme Prep: Recombinant human IKK

    
     (0.5 nM final concentration) is diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM DTT, 0.01% Triton X-100).
  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., FITC-labeled I

    
    B
    
    
    
    peptide).
  • Compound Addition:

    • Dissolve 2-aminothiophene-3-carboxylates in 100% DMSO.

    • Perform a 10-point serial dilution (1:3).

    • Add 1

      
      L of compound to 384-well plates.
      
  • Reaction Initiation: Add ATP (at K

    
     concentration, typically 10-50 
    
    
    
    M) to start the reaction. Incubate for 60 minutes at room temperature.
  • Detection: Add stop solution (EDTA). Measure fluorescence intensity.

  • Data Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC

    
    .
    
    • Validation Criteria: Z-factor must be > 0.5. Reference compound (TPCA-1) should yield an IC

      
       of ~15-20 nM.
      
Expert Commentary: From Scaffold to Drug

The 2-aminothiophene-3-carboxylate is rarely the final drug; it is the chassis .

  • The "Ester Liability": While esters penetrate cells well, they are rapidly hydrolyzed by plasma esterases to the carboxylic acid, which is often inactive due to charge repulsion in the hydrophobic ATP pocket.

  • The "Amide Solution": Converting the C3-ester to a primary amide (via ammonia/methanolysis) or a substituted amide usually increases metabolic stability and potency.

  • The "Urea Boost": As seen in TPCA-1 , converting the C2-amine into a urea moiety creates a "molecular clamp" that engages the kinase hinge region more effectively than the amine alone.

Recommendation: For initial screening libraries, synthesize the ester via Gewald. For hit-to-lead optimization, immediately hydrolyze and couple to amines to explore the C3-amide SAR.

References
  • Gewald Reaction Protocol & Mechanism: BenchChem Application Notes. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives."[2][3]

  • IKK-beta Inhibition & TPCA-1 SAR: Nan, J., et al.[4] "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers."[4] Molecular Cancer Therapeutics, 2014.[4]

  • Antimicrobial Activity of Thiophene-3-carboxamides: Vasu, K. A., et al.[5] "Two Biologically Active thiophene-3-carboxamide Derivatives."[5][6] Acta Crystallographica Section C, 2004.[5]

  • Kinase Inhibitor SAR Reviews: Abouzid, K.A.M., et al. "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[7] Future Journal of Pharmaceutical Sciences, 2016.

  • General SAR of 2-Aminothiophenes: Pinto, et al. "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis." Molecules, 2025.[8][9][10]

Sources

Spectroscopic Profiling and Structural Validation of Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate (CAS: 439693-01-3) is a highly versatile, privileged building block in modern medicinal chemistry. 2-Aminothiophene scaffolds are frequently utilized in the development of kinase inhibitors and due to their predictable pharmacokinetics and dense functionalization potential.

While the cyclohexyl and cyclopentyl variants of this scaffold are ubiquitous, the cyclobutyl derivative offers distinct advantages. The incorporation of a cyclobutane ring introduces unique conformational constraints, reduces overall lipophilicity (LogP), and enhances metabolic stability by eliminating vulnerable sites of cytochrome P450 oxidation present in larger rings.

This guide provides a comprehensive, comparative analysis of the spectroscopic data (¹H NMR, ¹³C NMR, IR) for the cyclobutyl derivative against its cyclohexyl counterpart. By explaining the fundamental causality behind the observed chemical shifts, this guide establishes a robust framework for structural elucidation and purity assessment.

Synthesis and Analytical Workflow

The thiophene core is constructed via the classic. This involves the base-catalyzed condensation of cyclobutyl methyl ketone with methyl cyanoacetate to form a Knoevenagel intermediate, followed by sulfurization using elemental sulfur (S₈) and subsequent cyclization.

Gewald K Cyclobutyl Methyl Ketone I Knoevenagel Intermediate K->I Condensation C Methyl Cyanoacetate C->I Condensation S Elemental Sulfur (S8) P Methyl 2-amino-5-cyclobutyl thiophene-3-carboxylate S->P Sulfurization B Amine Base Catalyst B->I I->P Cyclization

Multicomponent Gewald synthesis pathway for 2-aminothiophenes.

Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy S1 Purified Thiophene Compound N1 Dissolve in Basic CDCl3 (0.05 M) S1->N1 I1 ATR Direct Solid Application S1->I1 N2 Acquire 1H (400 MHz) & 13C (100 MHz) N1->N2 D Structural Elucidation & Purity Assessment N2->D I2 Acquire FT-IR (4000-400 cm⁻¹) I1->I2 I2->D

Standardized spectroscopic validation workflow for thiophene derivatives.

In-Depth Spectroscopic Analysis

To establish a highly reliable structural profile, we must look beyond simply listing peaks and understand the causality of the .

Nuclear Magnetic Resonance (NMR) Causality
  • The Broad Amine Signal (¹H NMR): The primary amine (-NH₂) appears as a broad singlet at ~5.80 ppm in CDCl₃. This broadening is not an artifact; it is caused by the quadrupolar relaxation of the nitrogen-14 nucleus combined with intermediate chemical exchange rates of the protons.

  • The Shielded C3 Carbon (¹³C NMR): The C3 carbon of the thiophene ring appears unusually shielded (~104.0 ppm) for an aromatic carbon. This is a direct consequence of the strong resonance electron-donating effect (+R) from the adjacent C2 amino group, which dramatically increases electron density at the C3 position.

  • The Deshielded Methine Proton (¹H NMR): The cyclobutyl methine proton appears at ~3.45 ppm. The inherent ring strain of cyclobutane alters the hybridization of its carbon atoms, increasing the s-character of the exocyclic C-H bonds. Higher s-character pulls electron density closer to the carbon nucleus, deshielding the proton and shifting it downfield.

Table 1: Complete Spectroscopic Profile of this compound
Analytical MethodSignal / ShiftMultiplicity / IntegrationAssignment
¹H NMR (400 MHz, CDCl₃)6.55 ppmSinglet (1H)Thiophene H-4
5.80 ppmBroad Singlet (2H)-NH₂ (Amine)
3.80 ppmSinglet (3H)-OCH₃ (Ester)
3.45 ppmMultiplet (1H)Cyclobutyl CH (Methine)
2.30, 2.05 ppmMultiplets (4H)Cyclobutyl CH₂ (α-positions)
1.90 ppmMultiplet (2H)Cyclobutyl CH₂ (β-position)
¹³C NMR (100 MHz, CDCl₃)165.5 ppmC (Quaternary)C=O (Ester Carbonyl)
162.5 ppmC (Quaternary)Thiophene C-2 (Attached to N)
130.0 ppmC (Quaternary)Thiophene C-5 (Attached to Cyclobutyl)
120.5 ppmCHThiophene C-4
104.0 ppmC (Quaternary)Thiophene C-3
51.0 ppmCH₃-OCH₃
33.5 ppmCHCyclobutyl CH
30.0 ppmCH₂ (x2)Cyclobutyl CH₂ (α-positions)
18.5 ppmCH₂Cyclobutyl CH₂ (β-position)
IR (ATR-FTIR) 3450, 3320 cm⁻¹Sharp DoubletN-H Stretch (Asymmetric & Symmetric)
2950, 2860 cm⁻¹MediumC-H Stretch (Aliphatic)
1670 cm⁻¹StrongC=O Stretch (Conjugated Ester)

Comparative Analysis: Cyclobutyl vs. Cyclohexyl Alternatives

When optimizing a drug candidate, distinguishing between ring sizes rapidly during library synthesis is critical. Below is an objective comparison between the cyclobutyl target and the widely used alternative, methyl 2-amino-5-cyclohexylthiophene-3-carboxylate (CAS: 1350623-54-9).

Table 2: Diagnostic Differentiation Markers
Spectroscopic FeatureCyclobutyl DerivativeCyclohexyl AlternativeDiagnostic Causality
¹H NMR: Methine (CH) ~3.45 ppm (multiplet)~2.60 ppm (multiplet)Cyclobutane ring strain increases C-H s-character, significantly deshielding the proton compared to the unstrained cyclohexane chair.
¹H NMR: Aliphatic CH₂ 6 protons (1.80 - 2.40 ppm)10 protons (1.20 - 2.00 ppm)Ring size strictly dictates proton count and integration values.
¹³C NMR: Methine (CH) ~33.5 ppm ~39.0 ppm Conformational rigidity and ring strain alter carbon shielding tensors, pushing the cyclobutyl carbon upfield.
IR: C-H Aliphatic Stretch ~2950, 2860 cm⁻¹ (Lower intensity)~2930, 2850 cm⁻¹ (Higher intensity)The greater number of methylene groups in the cyclohexyl ring proportionally increases the absorption intensity of the C-H stretch.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution NMR Acquisition

Causality Check: Standard CDCl₃ decomposes over time to produce trace amounts of DCl. Because 2-aminothiophenes are basic, trace acid will protonate the amine, drastically shifting the C2, C3, and NH₂ signals and invalidating the spectrum.

  • Solvent Preparation: Pass CDCl₃ through a short plug of basic alumina immediately prior to use to neutralize trace DCl.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of the neutralized CDCl₃ (yielding a ~0.05 M solution). Add 0.1% Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0s).

  • Self-Validation Step: Verify the TMS peak is at exactly 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. Crucial integration check: Set the thiophene H-4 singlet integration to 1.00; the ester methyl singlet must integrate to precisely 3.00 ± 0.05. Any deviation indicates co-eluting impurities or improper relaxation delays.

Protocol B: ATR-FTIR Solid-State Acquisition

Causality Check: Attenuated Total Reflectance (ATR) is heavily preferred over KBr pellets for this compound. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (3300-3500 cm⁻¹) that completely masks the diagnostic primary amine N-H doublet.

  • Background Calibration: Run a background scan (air) immediately prior to sample acquisition.

  • Self-Validation Step: A valid background must show a flat baseline between 4000-400 cm⁻¹ with atmospheric CO₂ (2350 cm⁻¹) and water vapor computationally subtracted.

  • Application: Place 2-3 mg of the neat, dry solid directly onto the diamond ATR crystal. Apply the pressure anvil until the torque slips (ensuring uniform optical contact).

  • Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹.

  • Post-Acquisition Validation: The baseline should return to 100% transmittance in non-absorbing regions. Baseline drift indicates poor crystal contact or excessive sample thickness, requiring re-application.

References

  • Redij, T., et al. (2020). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.[Link]

  • Various Authors. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC.[Link]

Cross-Reactivity and Metabolic Liability of Thiophene-Based Compounds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene, a five-membered sulfur-containing heteroaromatic ring, is a privileged pharmacophore in medicinal chemistry. It is frequently deployed as a bioisostere for phenyl or furan rings to enhance a drug candidate's lipophilicity, blood-brain barrier (BBB) permeability, and primary target binding affinity[1].

However, the integration of a thiophene ring often introduces a critical developmental hurdle: metabolic cross-reactivity . Unlike traditional off-target receptor binding, thiophene cross-reactivity is predominantly driven by cytochrome P450 (CYP450)-mediated bioactivation, which generates highly reactive electrophilic metabolites[2].

This guide provides an objective, data-supported comparison of thiophene scaffolds against alternative bioisosteres, detailing the mechanistic causality of their off-target liabilities and providing a field-proven experimental framework for reactive metabolite profiling.

Mechanistic Causality: The Origin of Thiophene Cross-Reactivity

To effectively manage thiophene-induced cross-reactivity, one must understand the thermodynamics of its metabolism. When a thiophene-containing drug enters hepatic circulation, it is subjected to oxidation by CYP450 enzymes. This interaction triggers two competitive metabolic pathways that transform the stable aromatic ring into reactive electrophiles[2]:

  • Epoxidation (Thermodynamically Favored): The formation of thiophene epoxides is highly exothermic (

    
     kcal/mol) and kinetically favorable, with an activation energy barrier of 13.23 kcal/mol[3].
    
  • S-Oxidation: The formation of thiophene S-oxides is less exothermic (

    
     kcal/mol) and faces a slightly higher energy barrier of 14.75 kcal/mol[3].
    

The Cross-Reactivity Mechanism: Both thiophene epoxides and S-oxides are highly unstable. If they are not rapidly detoxified by small-molecule nucleophiles like glutathione (GSH), they act as indiscriminate electrophiles. They covalently bind to nucleophilic amino acid residues (e.g., cysteine, lysine) on unintended cellular proteins[2]. This covalent cross-reactivity alters protein function and is the primary driver of idiosyncratic drug-induced liver injury (DILI), nephrotoxicity, and immune-mediated hypersensitivity[3].

Bioactivation Thiophene Thiophene-Based Drug (Parent Compound) CYP450 CYP450 Oxidation (Hepatic Metabolism) Thiophene->CYP450 Epoxide Thiophene Epoxide (Exothermic: -23.24 kcal/mol) CYP450->Epoxide Favored Pathway SOxide Thiophene S-Oxide (Exothermic: -8.08 kcal/mol) CYP450->SOxide Secondary Pathway GSH GSH Trapping (Detoxification & Excretion) Epoxide->GSH Protein Covalent Protein Binding (Toxicity & Cross-Reactivity) Epoxide->Protein Off-Target Binding SOxide->GSH SOxide->Protein Off-Target Binding

CYP450-mediated bioactivation pathways of thiophenes leading to covalent cross-reactivity.

Comparative Profiling: Thiophene vs. Bioisosteric Alternatives

During lead optimization, medicinal chemists must weigh the pharmacodynamic benefits of thiophene against its metabolic liabilities. Replacing a thiophene ring with a phenyl, furan, or thiazole bioisostere can drastically alter the cross-reactivity profile.

The table below summarizes the comparative performance of these scaffolds based on standard in vitro ADME-Tox profiling metrics.

Table 1: Quantitative Comparison of Bioisosteric Scaffolds
Scaffold TypeRepresentative AnalogPrimary Target Affinity (Relative)CYP3A4 Inhibition (IC₅₀)Reactive Metabolite Risk (GSH Adducts)Primary Cross-Reactivity Liability
Thiophene Suprofen / Tienilic Acid++++ (High)1.2 - 5.5 µMHigh (Epoxides / S-oxides)Covalent protein binding, Hepatotoxicity
Phenyl Ketoprofen analog++ (Moderate)> 20 µMLowNon-covalent off-target kinase binding
Furan Furan-based bioisostere+++ (Good)8.0 - 15 µMModerate (Ring opening)Moderate electrophilic stress
Thiazole Meloxicam analog+++ (Good)> 10 µMLowMinimal (Nitrogen stabilizes ring)

Strategic Insight: While phenyl rings eliminate the risk of S-oxidation, they often reduce lipophilicity and BBB penetration[1]. If a thiophene ring is strictly required for target engagement, cross-reactivity can be mitigated by introducing steric hindrance (e.g., bulky alkyl groups adjacent to the sulfur atom) or electron-withdrawing groups (e.g., fluorine, cyano) to reduce the electron density of the ring, thereby protecting it from CYP450-mediated epoxidation[4].

Experimental Methodology: Reactive Metabolite Trapping Assay

To definitively assess the cross-reactivity potential of a thiophene-based compound, researchers must quantify the formation of reactive electrophiles. Because thiophene epoxides and S-oxides are too unstable for direct detection, the industry standard is to "trap" them using an excess of Glutathione (GSH), followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

This protocol is designed as a self-validating system: the inclusion of a negative control (minus NADPH) ensures that any detected adducts are strictly the result of CYP450 metabolism, ruling out spontaneous chemical degradation.

Step-by-Step Protocol: In Vitro GSH Trapping Assay

1. Reagent Preparation:

  • Prepare Human Liver Microsomes (HLM) at a working concentration of 2.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Prepare the thiophene test compound (10 mM stock in DMSO).

  • Prepare a trapping solution of 50 mM reduced Glutathione (GSH) in buffer.

2. Incubation Setup:

  • In a 96-well deep-well plate, combine 10 µM of the test compound, 1.0 mg/mL HLM, and 5 mM GSH.

  • Control: Prepare a parallel well omitting NADPH to serve as the non-metabolic baseline.

  • Pre-incubate the mixture at 37°C for 5 minutes.

3. Reaction Initiation & Quenching:

  • Initiate the metabolic reaction by adding 1 mM NADPH.

  • Incubate at 37°C for exactly 60 minutes under gentle agitation.

  • Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This immediately denatures the CYP450 enzymes and precipitates the proteins.

4. Sample Extraction & LC-MS/MS Analysis:

  • Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Neutral Loss (NL) scanning for

    
     129 (loss of pyroglutamic acid) or Precursor Ion (PI) scanning for 
    
    
    
    272 to specifically identify GSH-trapped thiophene adducts.

Workflow Step1 1. Incubation Compound + HLM Step2 2. Activation Add NADPH + GSH Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. Centrifugation Protein Precipitation Step3->Step4 Step5 5. LC-MS/MS Adduct Quantification Step4->Step5

High-throughput experimental workflow for the in vitro GSH trapping assay.

Conclusion

Thiophene remains a highly valuable structural motif in drug discovery, particularly for central nervous system (CNS) indications where BBB penetration is paramount. However, its susceptibility to CYP450-mediated epoxidation and S-oxidation creates a significant risk for covalent cross-reactivity and downstream toxicity. By employing rigorous in vitro trapping assays and strategically applying bioisosteric or electronic modifications, drug development professionals can successfully harness the pharmacological benefits of thiophene while engineering out its metabolic liabilities.

References

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications)[Link]

  • Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Chemical Research in Toxicology (ACS Publications)[Link]

  • Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation Molecules (MDPI)[Link]

Sources

A Comparative Guide to the Synthetic Routes of Methyl 2-Amino-5-cyclobutylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The substituted 2-aminothiophene scaffold is a well-recognized pharmacophore present in a variety of biologically active compounds.[1][2] The cyclobutyl moiety introduces a degree of conformational rigidity and three-dimensionality that can be advantageous for optimizing ligand-receptor interactions. Consequently, efficient and scalable synthetic access to this molecule is of significant interest to researchers in the field.

This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. Our analysis is grounded in established chemical principles and supported by data from the peer-reviewed literature.

Primary Synthetic Route: The Gewald Three-Component Reaction

The Gewald reaction stands as the most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes.[3][4] This one-pot, three-component reaction elegantly combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to afford the desired thiophene core.[4]

Mechanistic Insights

The generally accepted mechanism for the Gewald reaction proceeds through a series of well-defined steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclobutyl methyl ketone) and the active methylene nitrile (methyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then attacked by the enolate of the Knoevenagel adduct. The exact mechanism of sulfur addition is complex and still a subject of some discussion, but it is believed to proceed through a thiolate intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[4]

The choice of base is critical in the Gewald reaction, with tertiary amines such as triethylamine or morpholine being commonly employed to catalyze the initial condensation and facilitate the subsequent steps.

Diagram of the Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Reaction Sequence cluster_product Final Product ketone Cyclobutyl Methyl Ketone knoevenagel Knoevenagel Condensation ketone->knoevenagel nitrile Methyl Cyanoacetate nitrile->knoevenagel sulfur Elemental Sulfur sulfur_add Sulfur Addition sulfur->sulfur_add base Base (e.g., Morpholine) base->knoevenagel catalyst solvent Solvent (e.g., Methanol) solvent->knoevenagel temp Heat (e.g., 45-50°C) temp->knoevenagel knoevenagel->sulfur_add cyclization Cyclization & Tautomerization sulfur_add->cyclization product This compound cyclization->product Paal_Knorr_Retrosynthesis target This compound precursor 1,4-Dicarbonyl Precursor target->precursor Paal-Knorr Synthesis reagents P4S10 or Lawesson's Reagent reagents->target

Sources

Comparative Guide: In Vitro vs. In Vivo Profiling of 2-Aminothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminothiophene (2-AT) scaffold is a "privileged structure" in medicinal chemistry, easily accessible via the Gewald reaction.[1] It serves as a core for kinase inhibitors, GPCR allosteric modulators (specifically A1 Adenosine Receptors), and anti-infectives. However, a significant translational gap often exists between nanomolar in vitro potency and sub-optimal in vivo efficacy . This guide analyzes the structural liabilities—primarily metabolic instability and poor solubility—that cause this attrition and provides validated protocols to bridge the gap.

Part 1: The Scaffold & The Challenge

The 2-AT moiety is synthetically attractive but metabolically vulnerable.

  • The Advantage: The Gewald reaction allows for a 3-component, one-pot synthesis (Ketone + Activated Nitrile + Elemental Sulfur), rapidly generating diverse libraries.

  • The Liability: The C2-amino group is a metabolic hotspot (susceptible to N-acetylation or hydrolysis), and the thiophene sulfur is prone to oxidation (S-oxidation), leading to reactive metabolites.

Diagram 1: The Translational Workflow

A strategic roadmap for filtering 2-AT candidates before in vivo commitment.

G Synthesis Gewald Synthesis (Library Generation) InVitro In Vitro Screen (Kinase/GPCR Assays) Synthesis->InVitro PAINS PAINS Filter (Redox/Aggregation check) InVitro->PAINS Hit Selection ADME Metabolic Stability (Microsomes/Hepatocytes) PAINS->ADME Validated Hits ADME->Synthesis SAR Optimization InVivo In Vivo Efficacy (PK/PD Models) ADME->InVivo High Stability

Caption: Workflow filtering 2-ATs from Gewald synthesis through PAINS/ADME checks prior to in vivo testing.

Part 2: In Vitro Profiling (Mechanistic Validation)

Primary Target Classes
  • A1 Adenosine Receptor (A1AR) Allosteric Enhancers:

    • Reference Compound:PD-81,723 .

    • Mechanism:[1][2][3][4][5] Binds to an allosteric site on the A1AR, stabilizing the receptor-agonist complex and reducing the dissociation rate of the orthosteric agonist (e.g., adenosine).

  • Kinase Inhibitors:

    • Targets: Src family, p38 MAP kinase, and ALK2.

    • Mechanism:[1][2][3][4][5] The 2-amino group often forms a critical hydrogen bond with the kinase hinge region.

Protocol 1: A1AR Allosteric Enhancement Assay (Radioligand Binding)

Objective: To determine if the 2-AT compound increases the binding affinity of an agonist.

Materials:

  • Membranes expressing human A1AR (CHO or HEK293 cells).

  • Radioligand: [³H]-CCPA (Agonist) or [³H]-DPCPX (Antagonist for control).

  • Test Compound: 2-aminothiophene derivative (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute membranes in Tris-HCl buffer (pH 7.4) containing ADA (Adenosine Deaminase) to remove endogenous adenosine.

  • Incubation:

    • Mix membrane suspension (50 µg protein) with [³H]-CCPA (1 nM).

    • Add increasing concentrations of the 2-AT test compound (10 nM – 100 µM).

    • Critical Control: Include a "Non-Specific Binding" (NSB) control using excess unlabeled agonist (e.g., 10 µM R-PIA).

  • Equilibrium: Incubate at 25°C for 60–90 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot specific binding vs. log[concentration]. An enhancer will show a dose-dependent increase in [³H]-Agonist binding (left-shift of the agonist curve).

Diagram 2: Mechanism of Allosteric Enhancement

Visualizing how 2-ATs (like PD-81,723) modulate GPCR signaling.

A1AR_Mechanism Receptor A1 Adenosine Receptor (GPCR) Complex Stabilized Ternary Complex Receptor->Complex Conformational Freeze Agonist Orthosteric Agonist (Adenosine) Agonist->Receptor Binds Enhancer 2-AT Enhancer (Allosteric Site) Enhancer->Receptor Binds Allosterically Signal Downstream Signal (cAMP inhibition) Complex->Signal Potentiated Response

Caption: 2-ATs bind allosterically to A1AR, locking the agonist-receptor complex to potentiate signaling.

Part 3: The In Vivo Reality Check (PK & Efficacy)

Many 2-ATs fail in vivo due to rapid clearance. The "PD-81,723" case study illustrates this: it is potent in vitro but has poor solubility and a short half-life, necessitating the development of derivatives like T-62.

Critical Metabolic Liabilities
  • N-Acetylation: The exocyclic amine (-NH2) is rapidly acetylated by NAT (N-acetyltransferase) enzymes in the liver, often rendering the compound inactive.

  • Thiophene Ring Oxidation: Cytochrome P450s can oxidize the sulfur, leading to ring opening or reactive sulfoxides.

Protocol 2: In Vivo Pharmacokinetics (Rat Model)

Objective: Assess bioavailability (F%) and Half-life (t1/2).

Step-by-Step Methodology:

  • Formulation: Solubilize 2-AT compound. Note: 2-ATs are lipophilic. Use a vehicle of 10% DMSO / 40% PEG400 / 50% Saline.

  • Dosing:

    • Group A (IV): 1 mg/kg via tail vein.

    • Group B (PO): 10 mg/kg via oral gavage.

  • Sampling: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Centrifuge for plasma. Precipitate proteins with acetonitrile containing an internal standard.

  • Quantification: LC-MS/MS analysis. Monitor the parent mass and specific fragments.

  • Analysis: Calculate AUC (Area Under Curve), Cmax, and Bioavailability (F% = [AUC_po / Dose_po] / [AUC_iv / Dose_iv]).

Part 4: Comparative Data Analysis

The following table synthesizes data trends observed in literature (e.g., PD-81,723 vs. optimized analogs) to demonstrate the typical attrition.

FeaturePrototype 2-AT (e.g., PD-81,723) Optimized Derivative Implication
In Vitro Potency (Enhancement) High (EC50: ~1-5 µM)High (EC50: < 1 µM)Scaffolds are inherently active.
Solubility (Aq. Buffer) Poor (< 10 µg/mL)Moderate (> 50 µg/mL)Unmodified 2-ATs aggregate in assays.
Metabolic Stability (Microsomes) Low (t1/2 < 15 min)High (t1/2 > 60 min)Unprotected amines are cleared rapidy.
Oral Bioavailability (F%) < 5%20 - 45%Formulation or structural masking required.
In Vivo Efficacy (Dose) Inactive or High Dose (50 mg/kg IP)Active at 5-10 mg/kg POOptimization restores in vivo utility.

Part 5: References

  • Bruns, R. F., et al. (1990). "Structure-activity relationships for enhancement of adenosine A1 receptor binding by 2-amino-3-benzoylthiophenes." Molecular Pharmacology.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry).

  • Mugnaini, C., et al. (2013). "Synthesis and pharmacological characterization of 2-(acylamino)thiophene derivatives as metabolically stable, orally effective, positive allosteric modulators of the GABAB receptor." Journal of Medicinal Chemistry.

  • Sabatini, S., et al. (2013). "Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors." Journal of Medicinal Chemistry.

  • Félix, M. B., et al. (2025). "2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis."[5] MDPI Pharmaceuticals.

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Safety Operating Guide

Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Disposal and Operational Safety Guide: Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

As drug development professionals and analytical chemists, handling complex heterocyclic intermediates requires a rigorous, scientifically grounded approach to laboratory safety. This compound (CAS: 439693-01-3) is a highly specialized thiophene derivative. Because of its specific functional groups—an electron-rich thiophene ring, a reactive primary amine, and a methyl ester—improper disposal poses severe environmental and operational risks, including the generation of toxic atmospheric pollutants upon degradation[1][2].

This guide provides authoritative, step-by-step methodologies for the safe accumulation, spill response, and ultimate disposal of this compound, engineered with self-validating protocols to guarantee chain-of-custody and environmental compliance.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. The presence of both nitrogen (in the amino group) and sulfur (in the thiophene core) dictates that this compound cannot be disposed of via standard solvent waste streams. When subjected to uncontrolled oxidation or improper incineration, these heteroatoms rapidly form nitrogen oxides (NOₓ) and sulfur oxides (SOₓ), which are highly regulated acid gases[3]. Furthermore, the compound's propensity to slowly oxidize at room temperature necessitates strict temperature controls even during the waste accumulation phase[1].

Table 1: Quantitative Data and Operational Implications

ParameterSpecificationLogistical & Safety Implication
Chemical Name This compoundMust be explicitly listed on RCRA hazardous waste manifests.
CAS Number 439693-01-3Required for EHS tracking and emergency response[1].
Molecular Formula C₁₀H₁₃NO₂SN and S content mandates specialized high-temp incineration[3].
Molecular Weight 211.28 g/mol Used to calculate stoichiometric neutralization capacity if reacting.
Storage Condition 2–8°C, Dark, Inert AtmosphereWaste must be kept away from heat to prevent auto-oxidation[1].
Combustion Products CO, CO₂, NOₓ, SOₓRequires EPA-approved incinerators equipped with wet scrubbers[4].

Operational Workflow & Logistics

The lifecycle of thiophene-derivative waste from generation to destruction must follow a strict, unbroken chain of custody to comply with the Resource Conservation and Recovery Act (RCRA)[5].

DisposalWorkflow Start Waste Generation (Thiophene Derivative) Segregation Hazard Segregation (Isolate from Oxidizers) Start->Segregation Accumulation Satellite Accumulation (Secondary Containment) Segregation->Accumulation Transport EHS Waste Transport Accumulation->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubbing Gas Scrubbing (Wet Scrubber for Acid Gases) Incineration->Scrubbing Ash Inert Ash Disposal Scrubbing->Ash

Workflow for the safe disposal and incineration of thiophene-derivative chemical waste.

Self-Validating Protocol 1: Satellite Accumulation & Segregation

Amino-thiophenes are electron-rich and can react exothermically with strong oxidizing agents (e.g., peroxides, nitric acid)[6]. Therefore, waste segregation is not merely a regulatory formality; it is a critical thermodynamic necessity.

Step-by-Step Methodology:

  • Container Selection: Utilize a high-density polyethylene (HDPE) or amber glass waste container. Causality: Amber glass prevents UV-induced photo-oxidation of the thiophene ring, which can lead to hazardous pressure buildup from gas evolution.

  • Segregation: Label the container explicitly as "Hazardous Waste: Toxic/Combustible Organics (Contains S, N)". Store strictly away from halogenated waste and oxidizers.

  • Temperature Control: Maintain the Satellite Accumulation Area (SAA) at a controlled temperature (ideally under 15°C) to prevent the volatilization of residual solvents mixed with the compound.

The Self-Validating Mechanism (Weight-Tracking System): To ensure complete compliance and detect undocumented waste dumping, implement a Tare-Weight Validation System .

  • Action: Place the secondary containment bin on a calibrated industrial floor scale. Record the initial tare weight in the SAA logbook.

  • Validation: Before an operator adds new waste, they must check the current weight against the logbook. If the weight has increased without a corresponding entry, the system immediately flags a chain-of-custody breach, prompting an Environmental Health and Safety (EHS) audit before the waste is transported.

Spill Containment & Decontamination Workflow

In the event of a localized spill, rapid containment is required to prevent the compound from entering drains or soil, which poses severe aquatic toxicity risks[2][7].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Small Small Spill (<500 mL) Assess->Small Large Large Spill (>500 mL) Evacuate & Call EHS Assess->Large PPE Don Appropriate PPE (Nitrile gloves, goggles) Small->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Hazardous Waste Container Absorb->Collect Validate UV/Solvent Wipe Validation Collect->Validate

Decision matrix and operational workflow for thiophene-derivative spill containment.

Self-Validating Protocol 2: Spill Cleanup & Validation

Step-by-Step Methodology:

  • PPE & Isolation: Don standard chemical-resistant nitrile gloves, a lab coat, and safety goggles. Isolate the spill area to prevent foot traffic tracking[2].

  • Inert Absorption: Cover the spill with an inert absorbent material such as dry sand or vermiculite[8]. Causality: Do not use combustible materials like paper towels or sawdust. If the spilled thiophene derivative has inadvertently mixed with an oxidizer, combustible absorbents act as fuel, drastically increasing the fire load.

  • Mechanical Collection: Use a non-sparking polyethylene scoop to collect the saturated absorbent and transfer it to a solid hazardous waste container[7].

The Self-Validating Mechanism (UV Quenching Wipe Test): Visual inspection is insufficient for highly potent pharmaceutical intermediates. To validate that 100% of the this compound has been removed:

  • Action: Wipe the decontaminated surface with an ethanol-soaked swab. Press the swab against a standard fluorescent Thin-Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄).

  • Validation: Illuminate the TLC plate under a 254 nm UV lamp. The conjugated pi-electron system of the thiophene ring strongly absorbs UV light. If any residual compound remains on the swab, it will appear as a dark, quenching spot against the bright green fluorescent background. A completely bright, uniform fluorescence validates total decontamination.

Ultimate Disposal: High-Temperature Incineration

Under EPA and RCRA guidelines, the ultimate disposal of organic compounds containing organically-bound nitrogen and sulfur must be executed via high-temperature catalytic or thermal incineration [3][9].

  • The Combustion Phase: The waste is injected into a primary combustion chamber operating at temperatures exceeding 1000°C (1832°F). At this thermal threshold, the cyclobutyl and methyl ester groups are completely oxidized into carbon dioxide (CO₂) and water vapor.

  • The Scrubbing Phase: The destruction of the thiophene ring and amino group natively produces SO₂ and NOₓ[3]. To prevent these from causing acid rain, the incinerator's exhaust is funneled through a vertical wet scrubber (packed-bed gas absorber)[3][4]. The scrubber utilizes an alkaline solution (typically sodium hydroxide) to neutralize the acid gases, converting them into benign, water-soluble salts (e.g., sodium sulfate and sodium nitrate) before the exhaust is released into the atmosphere.

References

  • United States Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." EPA Air Pollution Control Cost Manual. Available at: [Link]

  • PureWay Compliance. "Incineration 101: How Incineration Works & Air Pollution Control." PureWay Environmental Insights. Available at: [Link]

Sources

Personal protective equipment for handling Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Personal Protective Equipment & Safety Protocols for Methyl 2-amino-5-cyclobutylthiophene-3-carboxylate

Executive Summary & Chemical Identity

This compound (CAS: 439693-01-3) is a specialized heterocyclic intermediate primarily used in the synthesis of pharmaceuticals, particularly as a scaffold for kinase inhibitors and antiviral agents.[1]

As a substituted 2-aminothiophene, this compound possesses specific structural alerts that dictate a higher standard of care than generic organic solids. While specific toxicological data for this cyclobutyl derivative is limited, safety protocols must be established via Read-Across Toxicology from well-characterized analogs (e.g., Methyl 2-aminothiophene-3-carboxylate, CAS 4651-81-4).[1]

Chemical Identity Table

Parameter Detail
Chemical Name This compound
CAS Number 439693-01-3
Molecular Formula C₁₁H₁₅NO₂S
Molecular Weight 225.31 g/mol
Physical State Solid (Crystalline Powder)

| Solubility | Low in water; Soluble in DMSO, DCM, Methanol |[1][2][3]

Hazard Profiling & Risk Assessment

Scientific Rationale: The 2-aminothiophene moiety is electron-rich and can undergo oxidative metabolism to form reactive iminoquinone species, which are potential skin sensitizers and hepatotoxins.[1] The cyclobutyl group increases lipophilicity (


), potentially enhancing skin absorption compared to methyl analogs.[1]

Predicted Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Critical Risk Vector: The primary risk during pre-clinical handling is inhalation of fine particulates during weighing and dermal absorption if dissolved in organic solvents (DMSO/DMF).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentScientific Justification
Respiratory P3 / N100 Particulate Respirator (or Powered Air Purifying Respirator - PAPR for >10g)The solid exists as a fine powder.[1] Standard surgical masks offer zero protection against sub-micron pharmaceutical dusts.[1]
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (Extended Cuff, 8 mil)Breakthrough Logic: Solid powder permeation is slow.[1] However, if dissolved in DMSO , use Laminate (Silver Shield) under-gloves, as DMSO carries the solute through nitrile in <10 mins.[1]
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety glasses are insufficient.[1] Airborne dust can bypass side shields.[1] Goggles seal the ocular cavity against irritant dust.[1]
Body Tyvek® Lab Coat (Disposable) + Sleeve Covers Cotton lab coats trap dust in fibers, creating a secondary exposure source.[1] Disposable Tyvek ensures dust is discarded, not laundered.
Visualization: PPE Selection Logic

PPE_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Resp_Solid Respiratory: N95/P3 Mask (Fume Hood Mandatory) Solid->Resp_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Glove_Solid Gloves: Double Nitrile Resp_Solid->Glove_Solid Volatile Volatile (DCM, MeOH) Solvent_Check->Volatile Penetrating Penetrating (DMSO, DMF) Solvent_Check->Penetrating Resp_Volatile Respiratory: Half-Mask (Organic Vapor Cartridge) Volatile->Resp_Volatile Penetrating->Resp_Volatile Glove_Standard Gloves: Double Nitrile (Change every 15 mins) Resp_Volatile->Glove_Standard Glove_Laminate Gloves: Laminate/Silver Shield (Chemical Barrier) Resp_Volatile->Glove_Laminate caption Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate inhalation risk during the transition from bulk container to reaction vessel.[1]

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Weighing Enclosure. Air velocity should be verified (0.3–0.5 m/s).[1]

  • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Thiophene derivatives are often static-prone, leading to "jumping" powder.[1]

  • The "Wet" Transfer Method:

    • Tare the reaction flask containing the solvent (if applicable) before adding the solid, OR

    • Weigh the solid into a closed vial, transfer to the hood, and dissolve immediately before adding to the reactor. This locks the dust into a liquid phase.[1]

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Methanol/Water) to capture invisible dust.[1] Do not use compressed air.[1]

Protocol B: Emergency Spill Response

Scenario: 500mg vial dropped on the floor.

  • Evacuate & Isolate: Clear the immediate area (3-meter radius).[1]

  • PPE Upgrade: Don a P3 respirator and double gloves before re-entering.

  • Containment:

    • Do NOT sweep. Sweeping aerosolizes the irritant.[1]

    • Cover the spill with a paper towel dampened with water or PEG-400.[1]

  • Cleanup: Scoop up the damp towel and glass shards. Place in a wide-mouth hazardous waste jar.

  • Verification: Wipe the surface with a distinct solvent (e.g., Ethanol) and check for yellow/brown residue (characteristic of oxidized thiophenes).

Waste Disposal & Deactivation

Scientific Principle: Thiophene rings are stable but combustible. The amino group makes the compound basic and susceptible to acid salt formation.[1]

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature Incineration Must be labeled "Toxic Organic Solid".[1] Do not landfill.[1]
Liquid Waste (Aqueous) Adjust pH -> Incineration Do not pour down drains.[1] The compound is toxic to aquatic life (H412 read-across).[1][5][6]
Contaminated Sharps Yellow Biohazard/Chem Bin Needles used for DMSO solutions are high-risk vectors.[1]

References & Authority

  • Sigma-Aldrich. Product Specification: this compound (CAS 439693-01-3).[1][7] Retrieved from .[1]

  • PubChem. Compound Summary: Methyl 2-aminothiophene-3-carboxylate (Analog Read-Across).[1] National Library of Medicine. Retrieved from .[1]

  • Thermo Fisher Scientific. Safety Data Sheet: Methyl 2-aminothiophene-3-carboxylate.[1] Retrieved from .[1]

  • ECHA (European Chemicals Agency). Registration Dossier: Aminothiophene carboxylates. General hazard classification for thiophene amines.[8]

Visual Workflow: Safe Handling Lifecycle

Handling_Lifecycle Storage 1. Storage (2-8°C, Desiccated) Weighing 2. Weighing (Fume Hood + Ionizer) Storage->Weighing Transport in Secondary Container Reaction 3. Reaction (Inert Atmosphere) Weighing->Reaction Wet Transfer Disposal 4. Disposal (Incineration) Reaction->Disposal Quench & Segregate caption Figure 2: Lifecycle flow ensuring containment from storage to disposal.

Figure 2: Lifecycle flow ensuring containment from storage to disposal.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.